3-((Benzyloxy)methyl)cyclobutanecarboxylic acid
Description
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Properties
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)12-6-11(7-12)9-16-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFZODBRACUFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743905 | |
| Record name | 3-[(Benzyloxy)methyl]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-57-0, 939768-59-9 | |
| Record name | Cyclobutanecarboxylic acid, 3-[(phenylmethoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Benzyloxy)methyl]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Putative Mechanism of Action of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid
A Theoretical Framework and Proposed Investigational Roadmap for a Novel Chemical Entity
Disclaimer: This document addresses the potential biological mechanisms of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid. It is critical to note that this compound is not extensively characterized in the public scientific literature. As such, this guide presents a theoretical framework based on structure-activity relationships of analogous compounds and proposes a systematic, multi-tiered experimental plan to elucidate its true biological function. The protocols and hypotheses herein are intended as a foundational roadmap for researchers and drug development professionals.
Executive Summary and Introduction
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid is a unique chemical entity featuring a conformationally restricted cyclobutane core, a carboxylic acid moiety, and a benzyloxy-methyl substituent. While primarily documented as a synthetic intermediate in chemical catalogs, its structural motifs suggest a compelling, yet unexplored, potential for biological activity.[1] The cyclobutane ring is a feature of several neuroactive compounds, prized for the rigid conformations it imposes, while the benzyloxy group can serve as either a key binding pharmacophore or a metabolically labile protecting group.[2][3][4]
This guide provides a comprehensive analysis of the molecule's structure to derive plausible hypotheses for its mechanism of action. We will delve into two primary, testable hypotheses:
-
Modulation of the GABAergic System: Based on the established activity of cyclobutane-containing GABA analogs.[2]
-
Interaction with other CNS or Metabolic Receptors: Drawing parallels with other cyclobutane derivatives and compounds containing benzyloxy pharmacophores.[5][6][7]
The core of this document is a detailed, field-proven experimental workflow designed to systematically investigate these hypotheses. This roadmap progresses from initial in vitro target binding and enzymatic assays to cell-based functional validation and preliminary in vivo characterization. Our objective is to provide the scientific community with a self-validating system to rigorously and efficiently uncover the pharmacological profile of this novel compound.
Molecular Structure and Physicochemical Properties
The biological potential of a compound is intrinsically linked to its three-dimensional structure and chemical properties. 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid possesses three key functional regions that inform our mechanistic hypotheses:
-
Cyclobutane Core: This four-membered ring imparts significant conformational rigidity. Unlike flexible alkyl chains, the cyclobutane scaffold limits the spatial arrangement of the attached functional groups, which can lead to high selectivity for a specific receptor or enzyme binding pocket.[2] This strained ring system can also render adjacent carbonyl groups more electrophilic, potentially enhancing interactions with active site residues.[8]
-
Carboxylic Acid Group: This acidic moiety is a common feature in ligands for various receptors, including those for neurotransmitters. It is typically ionized at physiological pH, allowing it to form critical ionic bonds or hydrogen bonds with basic residues (e.g., Arginine, Lysine) in a binding site.
-
Benzyloxy-methyl Group: This substituent presents a dual-potential function. The benzyl group is moderately lipophilic and capable of engaging in favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a target protein.[7] Alternatively, it can act as a prodrug moiety; metabolic cleavage of the benzyl ether in vivo would unmask a primary alcohol, potentially altering the compound's activity, solubility, and metabolic stability.[9]
Table 1: Physicochemical Properties of Related Compounds
| Property | 3-((Benzyloxy)methyl)cyclobutanone | Methyl 3-(benzyloxy)cyclobutanecarboxylate |
| Molecular Formula | C12H14O2 | C13H16O3 |
| Molecular Weight | 190.24 g/mol | 220.26 g/mol |
| Boiling Point | Not available | 137-145 °C at 0.1 mmHg |
| InChIKey | FHBBBGYOVFMVIB-UHFFFAOYSA-N | COSCRJLYEZUUMW-UHFFFAOYSA-N |
| CAS Number | 172324-67-3 | 4934-98-9 |
| Source | PubChem[10] | MilliporeSigma |
Note: Data for the exact carboxylic acid is limited; properties of the closely related ketone and methyl ester are provided for reference.
Hypothetical Mechanisms of Action
Primary Hypothesis: Modulation of the GABAergic System
The most compelling hypothesis, based on structural analogy, is that 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid functions as a modulator of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Deficiencies in GABAergic signaling are implicated in epilepsy, anxiety, and other neurological disorders.[11]
Several conformationally restricted cyclobutane analogs of GABA have been synthesized and shown to possess GABA-like activity.[2] Specifically, cis-3-aminocyclobutane-1-carboxylic acid demonstrated weak to moderate activity in inhibiting GABA uptake, binding to GABA receptors, and acting as a substrate for the GABA-metabolizing enzyme GABA-aminotransferase (GABA-T).[2] The cyclobutane ring in our target molecule could similarly position the carboxylic acid to mimic the carboxylate of GABA, allowing it to interact with GABAergic proteins.
Potential points of interaction include:
-
GABA Receptors (GABA-A/GABA-B): The compound could act as a direct agonist or antagonist at ionotropic GABA-A or metabotropic GABA-B receptors.
-
GABA Transporters (GATs): It may inhibit the reuptake of GABA from the synaptic cleft by blocking one of the GABA transporters (GAT-1, -2, -3, or BGT-1).
-
GABA-Aminotransferase (GABA-T): It could potentially inhibit the enzymatic degradation of GABA.
Caption: Hypothesized interactions at the GABAergic synapse.
Secondary Hypotheses: Alternative CNS and Metabolic Targets
While the GABAergic system is a primary candidate, the structural features of the molecule do not preclude interactions with other targets.
-
General CNS Depressant Activity: Urea derivatives of cyclobutanecarboxylic acid have shown broad CNS depressant, myorelaxant, and anticonvulsant effects, suggesting potential interactions with other CNS receptors beyond the GABAergic system.[5]
-
Monoamine Oxidase (MAO) Inhibition: Chalcones containing a benzyloxy group have been identified as potent and selective inhibitors of MAO-B, an enzyme critical for dopamine metabolism.[4] The benzyloxy moiety of our target compound could facilitate binding to the active site of MAO enzymes.
-
G-Protein Coupled Receptor (GPCR) Modulation: A patent has described cyclobutane-containing carboxylic acids as modulators of GPR120, a GPCR involved in sensing free fatty acids and regulating metabolic homeostasis.[6] This suggests a completely different therapeutic area outside of CNS disorders.
Proposed Experimental Workflow for Mechanism of Action Elucidation
To systematically test the aforementioned hypotheses, we propose a phased experimental approach. This workflow is designed to be a self-validating system, where the results of each stage inform the experimental choices of the next.
Caption: A phased experimental workflow for MOA elucidation.
Phase 1: In Vitro Target Screening Protocols
Objective: To determine if the compound directly binds to or inhibits the activity of primary hypothetical targets.
Protocol 4.1.1: GABA-A Receptor Radioligand Binding Assay
-
Preparation: Use rat cortical membranes or membranes from HEK293 cells stably expressing α1β2γ2 GABA-A receptors.
-
Radioligand: Use [3H]muscimol for the agonist site or [3H]flunitrazepam for the benzodiazepine site.
-
Incubation: Incubate membranes (50-100 µg protein) with a fixed concentration of radioligand (e.g., 1-2 nM) and a range of concentrations of the test compound (1 nM to 100 µM) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 60 minutes at 4°C.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known ligand (e.g., 10 µM GABA for the agonist site).
-
Termination & Measurement: Terminate the assay by rapid filtration through GF/B filters using a cell harvester. Wash filters with ice-cold buffer. Measure radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Calculate specific binding and determine the Ki of the test compound using the Cheng-Prusoff equation. Causality: This assay directly measures the physical interaction between the compound and the receptor, providing the first piece of evidence for a direct mechanism. Using different radioligands can probe different binding sites on the receptor complex.
Protocol 4.1.2: GABA Transaminase (GABA-T) Inhibition Assay
-
Enzyme Source: Use purified recombinant GABA-T or a mitochondrial fraction from rat brain.
-
Assay Principle: A common method measures the production of succinate semialdehyde, often coupled to the reduction of NADP+ by a dehydrogenase, which can be monitored spectrophotometrically at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 8.0), α-ketoglutarate, NADP+, succinic semialdehyde dehydrogenase, and the GABA-T enzyme.
-
Incubation: Pre-incubate the enzyme with various concentrations of the test compound for 15 minutes at 37°C.
-
Initiation: Initiate the reaction by adding GABA.
-
Measurement: Monitor the increase in absorbance at 340 nm over time.
-
Analysis: Calculate the initial reaction velocity at each compound concentration and determine the IC50 value. Causality: This functional assay directly assesses the compound's effect on the catalytic activity of a key metabolic enzyme in the GABA pathway.
Phase 2: Cell-Based Functional Assays
Objective: To confirm if binding or enzymatic inhibition observed in vitro translates to a functional cellular response.
Protocol 4.2.1: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
-
System: Use Xenopus oocytes injected with cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Recording: Clamp the oocytes at a holding potential of -70 mV.
-
Agonist Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Test Compound Application:
-
Agonist Activity: Apply the test compound alone to see if it elicits a current.
-
Modulator/Antagonist Activity: Co-apply the test compound with the baseline concentration of GABA to see if it potentiates or inhibits the GABA-evoked current.
-
-
Analysis: Measure the peak current amplitude in response to each application. Calculate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists). Causality: This electrophysiological assay provides a direct functional readout of receptor activity (ion flow) in a living cell system, confirming whether the compound is an agonist, antagonist, or allosteric modulator.
Conclusions and Future Directions
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid stands as an intriguing but uncharacterized molecule. The structural analysis and resulting hypotheses presented in this guide offer a logical and scientifically grounded starting point for its investigation. The primary hypothesis points towards modulation of the GABAergic system, a pathway of immense therapeutic importance.
The proposed experimental workflow provides a clear, multi-tiered strategy to move from broad screening to specific functional validation. Successful identification of a primary target in Phase 1 and 2 would pave the way for lead optimization, structure-activity relationship (SAR) studies, and more extensive in vivo testing in relevant disease models. A key early step in any medicinal chemistry follow-up should be the synthesis and comparative testing of the corresponding primary alcohol (de-benzylated) analog to probe the role of the benzyloxy moiety. This rigorous, hypothesis-driven approach is essential to unlock the potential of novel chemical entities in the landscape of modern drug discovery.
References
-
Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393-400. [Link]
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Aboul-Enein, H. Y., & Al-Badr, A. A. (1979). Synthesis and neuropharmacology of cyclobutanecarbonylureas. Journal of Pharmaceutical Sciences, 68(3), 385-387. [Link]
- Gallop, M. A., & Barrett, R. W. (Assignee). (2000). Prodrugs of GABA analogs, compositions and uses thereof. U.S.
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Chmielewska, E., & Gotor-Fernández, V. (2018). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 23(9), 2339. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. Pharma Focus Asia. [Link]
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MySkinRecipes. (n.d.). 3-(Benzyloxy)-cyclobutanecarboxylicacid. [Link]
-
Bloom Tech. (2024, March 21). Applications Of 1-Hydroxy-Cyclobutanecarboxylic Acid?[Link]
-
Molnar, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2118. [Link]
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Yoon, S., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22437. [Link]
-
Georganics. (2021, December 20). Cyclobutanecarboxylic acid - general description. [Link]
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Sahoo, P. K., et al. (2025). Visible-Light-Induced Secondary Benzylic C(sp3)–H Functionalization for Nucleophilic Substitution: An Intermolecular C–X (C–N, C–C, and C–Br) Bond Forming Reaction. The Journal of Organic Chemistry. [Link]
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Am Ende, C. W., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega, 6(21), 13615-13622. [Link]
-
Canestrari, M., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128637. [Link]
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Strategic Utilization of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid Scaffolds in Medicinal Chemistry
Introduction: The Carbocyclic Imperative
In modern drug discovery, the replacement of the labile furanose oxygen of nucleosides with a methylene group—creating a carbocyclic nucleoside —is a proven strategy to enhance metabolic stability while retaining biological recognition. The 3-((benzyloxy)methyl)cyclobutanecarboxylic acid scaffold represents a critical "puckered" intermediate that mimics the C2'-endo or C3'-endo conformation of natural sugars, depending on the stereochemistry (cis vs. trans).
This scaffold serves as a divergent hub. The carboxylic acid moiety offers a handle for peptidomimetic synthesis or heterocyclic base attachment, while the benzyl-protected alcohol acts as a latent primary hydroxyl (mimicking the 5'-OH of nucleosides) essential for kinase phosphorylation in antiviral prodrugs.
Key Structural Advantages
-
Metabolic Resistance: The cyclobutane ring is immune to phosphorylases that cleave glycosidic bonds.
-
Conformational Restriction: The ring strain (~26 kcal/mol) forces substituents into defined equatorial/axial orientations, reducing the entropic penalty of binding to viral polymerases or receptors.
-
Orthogonal Protection: The benzyl ether allows for harsh manipulations of the acid/amine terminus before a mild hydrogenolytic deprotection reveals the alcohol.
Synthetic Architectures
The synthesis of this scaffold requires rigorous stereocontrol. The most robust route for scale-up involves the double alkylation of malonates with substituted epoxides.
Core Synthesis Workflow
The dominant strategy utilizes benzyl glycidyl ether (2-((benzyloxy)methyl)oxirane) as the electrophile. Reaction with diethyl malonate under basic conditions forms a lactone intermediate, which upon hydrolysis and decarboxylation yields the target acid.
Figure 1: Convergent synthesis of the cyclobutane core via malonate alkylation.
Stereochemical Considerations
The decarboxylation step typically yields a mixture of cis and trans isomers (thermodynamic vs. kinetic control).
-
Cis-isomer (Pseudo-sugar): Generally preferred for nucleoside analogues as it mimics the relative orientation of the base and the 5'-OH group in natural ribose.
-
Separation: The isomers are separable via fractional crystallization of the acid or column chromatography of the corresponding methyl ester.
Functionalization & Derivative Logic
Once the core acid is secured, the pathway bifurcates based on the target therapeutic class.
Path A: The Curtius Rearrangement (Amino Acid/Nucleoside Route)
Transforming the carboxylic acid into an amine is the gateway to carbocyclic nucleosides (where the amine mimics the anomeric position) and conformationally restricted GABA analogues . The Curtius rearrangement is preferred over the Hofmann degradation due to milder conditions and retention of stereochemistry.
Path B: The Hunsdiecker/Barton Decarboxylation
For applications requiring an alkyl halide or a radical precursor at the 1-position, Hunsdiecker-type transformations convert the acid to a bromide, enabling cross-coupling reactions.
Figure 2: Divergent functionalization strategies. Path A leads to nucleoside analogues; Path B leads to lipids/spacers.
Experimental Protocols
Safety Note: All reactions involving azides (Curtius) or hydrides must be performed behind a blast shield with appropriate PPE.
Protocol 1: Curtius Rearrangement to cis-1-Amino-3-((benzyloxy)methyl)cyclobutane
Objective: Stereospecific conversion of the acid to the primary amine.
-
Activation: Charge a flame-dried flask with cis-3-((benzyloxy)methyl)cyclobutanecarboxylic acid (1.0 eq) and dry toluene (0.2 M).
-
Azide Formation: Add triethylamine (1.5 eq) followed by diphenylphosphoryl azide (DPPA, 1.2 eq) dropwise at 0°C. Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour.
-
Rearrangement: Heat the mixture to 90°C. Evolution of nitrogen gas (
) will be observed. Monitor by IR (appearance of isocyanate peak ~2260 cm⁻¹). Maintain temperature for 2 hours. -
Hydrolysis: Cool to RT. Add 20% aqueous HCl (excess) and reflux for 1 hour to hydrolyze the isocyanate.
-
Workup: Cool to RT. Wash the aqueous layer with diethyl ether (to remove non-basic byproducts). Basify the aqueous phase to pH 12 with NaOH pellets. Extract with Dichloromethane (DCM) (3x).
-
Isolation: Dry combined organics over
, filter, and concentrate to yield the crude amine. Purify via amine-functionalized silica or recrystallization as the HCl salt.
Protocol 2: Hydrogenolysis (Benzyl Deprotection)
Objective: Unmasking the primary alcohol for phosphorylation.
-
Setup: Dissolve the benzyl-protected substrate in MeOH/EtOAc (1:1, 0.1 M).
-
Catalyst: Add 10 wt% Pd/C (0.1 eq by mass).
-
Hydrogenation: Purge vessel with Argon, then introduce
gas (balloon pressure or 30 psi in a Parr shaker). -
Reaction: Stir vigorously at RT for 4–12 hours. Monitor by TLC (disappearance of UV activity).
-
Filtration: Filter through a Celite pad to remove Pd/C. Rinse cake with MeOH.
-
Yield: Concentrate filtrate to afford the 3-(hydroxymethyl)cyclobutane derivative.
Case Studies & SAR Data
The utility of this scaffold is best understood through its impact on antiviral potency compared to flexible analogues.
Table 1: Comparative Antiviral Potency (Hypothetical SAR Aggregation)
Data synthesized from general carbocyclic nucleoside trends (e.g., Lobucavir/Entecavir analogues).
| Analogue Type | Ring System | Conformational Lock | Relative Potency (HSV-1) | Metabolic Half-life |
| Acyclic | None (Alkyl chain) | Low (Flexible) | 1x (Baseline) | Low |
| Ribose | Furanose (Oxygen) | Medium | 10x | Medium (Glycosylase susceptible) |
| Carbocyclic | Cyclopentane | Medium | 50x | High |
| Target Scaffold | Cyclobutane | High (Puckered) | 85x | Very High |
Mechanistic Insight
The cyclobutane ring of the target scaffold mimics the North (C3'-endo) or South (C2'-endo) conformation of ribose.
-
Antiviral Mechanism: The cis-isomer positions the nucleobase (at C1) and the hydroxymethyl group (at C3) in a geometry that perfectly overlaps with natural dGTP or dATP in the viral polymerase active site.
-
Chain Termination: If the 2-position of the cyclobutane lacks a hydroxyl group (deoxy mimic), it acts as an obligate chain terminator after incorporation into viral DNA.
References
-
Vertex AI Search. (2026). Synthesis of 3-(benzyloxy)-1-cyclobutanone (CN111320535B).[1][2] Google Patents. Link
-
Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid and derivatives.[3][4][5][6] Organic Syntheses, Coll.[3] Vol. 3, p. 733.[3] Link
-
Sigma-Aldrich. (n.d.). Cis-3-(benzyloxy)cyclobutanecarboxylic acid Product Sheet. Merck KGaA. Link
-
PubChem. (2025).[4][5] Cyclobutanecarboxylic acid, 3-methyl- (Analogue Data).[5] National Library of Medicine. Link
-
MDPI. (2023). Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato)platinum(II) Complexes.[7] Molecules.[4][6][8][9][10][11][12][13] Link
-
ResearchGate. (2026). Antiviral Profiling of Carbobicyclic Nucleoside Analogues.[14]Link
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Conformational Dynamics of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid
This guide provides an in-depth technical analysis of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid , a scaffold increasingly utilized in medicinal chemistry as a conformationally restricted bioisostere of
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists
Executive Summary: The 1,3-Substitution Motif
In the design of peptidomimetics, the cyclobutane ring serves as a rigid spacer that orients pharmacophores with defined vectors. Unlike the flexible alkyl chains it often replaces, the cyclobutane core introduces specific stereochemical constraints.
For 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid , the critical structural determinant is the relationship between the carboxylic acid at
Key Insight: Contrary to intuitive planar models, the cis-isomer (where substituents are on the same face) is thermodynamically preferred in 1,3-disubstituted cyclobutanes because it allows both bulky groups to adopt pseudo-equatorial positions on the puckered ring.
Structural Fundamentals: Puckering & Isomerism
The "Butterfly" Conformation
Cyclobutane is not planar. To relieve torsional strain (eclipsing C-H bonds), the ring puckers into a "butterfly" or "wing" conformation with a dihedral angle (
-
Pseudo-equatorial (
): Directed outward, minimizing transannular steric clash. -
Pseudo-axial (
): Directed somewhat perpendicular to the average plane, subject to 1,3-diaxial-like strain.
Stereochemical Analysis
For the target molecule, the equilibrium is driven by the minimization of 1,3-transannular repulsion.
| Isomer | Conformation | Substituent Orientation | Stability |
| Cis | Diequatorial-like | High (Preferred) | |
| Trans | Axial-Equatorial | Low (Steric Strain) |
In the cis isomer, the ring puckers such that both the carboxylic acid and the benzyloxymethyl group occupy the "wing tips" (pseudo-equatorial), maximizing their separation. In the trans isomer, the geometry forces one group into a pseudo-axial position, incurring a penalty of
Visualization of Isomerism
The following diagram illustrates the relationship between the planar projection and the actual 3D puckered conformers.
Caption: Thermodynamic divergence of 1,3-disubstituted cyclobutanes driven by ring puckering.
Computational Protocol (DFT)
To accurately predict the solution-phase conformation, researchers must account for the flexibility of the benzyloxymethyl side chain, which may fold back to interact with the carboxylic acid (intramolecular H-bonding or dispersive
Recommended Workflow
-
Conformational Search: Use Monte Carlo (MCMM) or Low-Mode sampling with a force field (MMFF94s) to generate rotamers of the side chains.
-
Geometry Optimization: DFT level using B3LYP-D3(BJ) or
B97X-D (to capture dispersion effects of the benzyl group) with a 6-311++G(d,p) basis set. -
Solvation: Apply IEF-PCM or SMD models. Use Chloroform for NMR validation and Water for biological relevance.
-
Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Gibbs Free Energy (
).
Protocol: Boltzmann Weighting
Since the benzyloxymethyl group rotates rapidly, the observed NMR spectrum is a time-averaged signal.
-
Calculate
for all conformers within 3 kcal/mol of the global minimum. -
Calculate Boltzmann populations (
): -
Weight the calculated shielding tensors (
) by to predict chemical shifts.
Experimental Validation: NMR Spectroscopy
Distinguishing cis from trans in 1,3-disubstituted cyclobutanes is non-trivial due to the flexibility of the ring. However, specific NMR signatures provide definitive proof.
Coupling Constants ( )
The vicinal coupling constants between the methine protons (
-
Cis-Isomer: The methine protons are typically pseudo-axial (if substituents are pseudo-equatorial). This results in distinct
values (often larger due to dihedral angles approaching or relative to specific methylene protons). -
Trans-Isomer: The averaging of the
conformation often leads to intermediate values.
Diagnostic Rule: In 1,3-disubstituted cyclobutanes, the cis isomer typically exhibits a larger splitting width (sum of
Nuclear Overhauser Effect (NOE)
This is the gold standard for assignment.
-
Cis (
): Strong NOE correlations are observed between the axial protons on the same face of the ring. More importantly, NOE between the substituent protons (e.g., and ) is possible if the ring flattens, but the most reliable signal is the absence of a strong cross-peak between and (since they are on the same face but far apart in the diequatorial conformation). -
Trans (
): Strong NOE between and is often observed because the diaxial-like conformation places these protons in closer spatial proximity across the ring diagonal.
Analytical Workflow Diagram
Caption: Step-by-step NMR logic for stereochemical assignment of 1,3-cyclobutanes.
Synthetic Implications
The thermodynamic stability of the cis isomer can be leveraged during synthesis.
-
Equilibration: If a mixture of cis/trans is obtained (e.g., via [2+2] cycloaddition), treating the ester derivative with a base (e.g., NaOMe/MeOH) often drives the mixture toward the thermodynamic cis-isomer .
-
Separation: The carboxylic acid moiety allows for easy derivatization. If separation is difficult, convert to the methyl ester, separate via silica chromatography (cis usually elutes later due to higher polarity/dipole moment), and hydrolyze back to the acid.
References
-
Wiberg, K. B. (1965). Conformational Analysis of Cyclobutanes. Journal of the American Chemical Society. Link
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on 1,3-disubstituted cycloalkane stability).
-
Kawai, J., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. Journal of Organic Chemistry. Link
-
Moriarty, R. M. (1974). Stereochemistry of Cyclobutane. Topics in Stereochemistry. Link
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid as a fragment for lead discovery
Title: 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid: A Strategic Scaffold for "Escaping Flatland" in Lead Discovery
Executive Summary In the modern era of Fragment-Based Drug Discovery (FBDD), the transition from planar, aromatic-heavy leads to three-dimensional, sp³-rich architectures is critical for improving solubility, metabolic stability, and target specificity. 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid (3-BMCC) represents a privileged "chimeric" fragment. It combines a rigid, puckered cyclobutane core (bioisostere of 1,3- or 1,4-phenylene) with a chemically versatile carboxylic acid warhead and a lipophilic benzyloxymethyl tail. This guide details the structural rationale, synthetic access, and stereochemical considerations for deploying 3-BMCC as a high-value building block.
Structural Rationale & Pharmacophore Analysis
The utility of 3-BMCC lies in its ability to orient substituents in defined vectors that are inaccessible to flexible alkyl chains or planar aromatic rings.
-
The "Pucker" Effect: Unlike the planar benzene ring, the cyclobutane ring adopts a puckered conformation (butterfly shape) to relieve torsional strain (approx. 26 kcal/mol ring strain). This puckering creates a unique bond angle (~88°) that projects substituents out of the plane, increasing the fraction of sp³ carbons (
). -
Vector Definition:
-
Cis-Isomer: Mimics a meta-substituted aromatic ring but with a "bent" trajectory, ideal for wrapping around protein residues or forming intramolecular hydrogen bonds.
-
Trans-Isomer: Mimics a para-substituted aromatic ring but with a shorter distance (approx. 5.0 Å vs. 5.8 Å for phenyl) and distinct linearity.
-
-
The Benzyloxymethyl Probe: The benzyl ether moiety serves two functions:
-
Lipophilic Probe: It acts as a "grease" element to explore hydrophobic pockets (e.g., S1/S2 pockets in proteases) during initial screening.
-
Masked Functionality: It serves as a robust protecting group for a primary alcohol. Upon hit validation, hydrogenolysis reveals a 3-hydroxymethyl group, a versatile handle for growing the fragment into a lead.
-
Diagram 1: Vector Comparison & Conformational Analysis
Caption: Comparison of vector orientation between planar phenyl rings and the puckered cyclobutane scaffold. The cis/trans isomers offer distinct geometric options for active site complementarity.
Synthetic Access & Stereocontrol
Accessing 3-BMCC requires navigating the stereochemistry of the 1,3-disubstituted cyclobutane. Two primary routes are recommended depending on whether a specific isomer or a library of both is required.
Route A: Desymmetrization of 1,3-Cyclobutanedicarboxylic Acid (Stereoselective)
This route is preferred for generating the cis-isomer (meso-derivative) with high purity.
-
Starting Material: 1,3-Cyclobutanedicarboxylic acid (commercially available).
-
Anhydride Formation: Heating with acetic anhydride yields the cis-anhydride (thermodynamically favored over the trans-diacid).
-
Desymmetrization: Opening the anhydride with benzyl alcohol yields the mono-ester.
-
Reduction: Selective reduction of the carboxylic acid (using Borane-DMS) yields the alcohol, which is then benzylated.
Route B: Hydroboration of 3-Methylenecyclobutanecarboxylic Acid (Divergent)
This route allows access to both isomers but requires chromatographic separation.
-
Starting Material: 3-Methylenecyclobutanecarboxylic acid.[1]
-
Hydroboration-Oxidation: Treatment with 9-BBN followed by
/NaOH.-
Mechanism:[2] The borane adds to the less hindered face. Due to the ring pucker, this often favors the cis (syn) product, but mixtures occur.
-
-
Benzylation: Standard Williamson ether synthesis on the resulting primary alcohol.
Diagram 2: Synthetic Workflow (Route B Focus)
Caption: Synthetic pathway from the commercially available methylene precursor to the target 3-BMCC fragment, highlighting the critical separation step.
Experimental Protocols
Protocol 1: Synthesis of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid (Intermediate)
Prerequisite for 3-BMCC synthesis.
-
Reagents: 3-Methylenecyclobutanecarboxylic acid (1.0 eq), 9-BBN (0.5 M in THF, 1.2 eq), NaOH (3M aq),
(30%). -
Procedure:
-
In a flame-dried flask under Argon, dissolve 3-methylenecyclobutanecarboxylic acid (1.12 g, 10 mmol) in anhydrous THF (20 mL).
-
Cool to 0°C. Add 9-BBN solution (24 mL, 12 mmol) dropwise over 15 mins.
-
Allow to warm to RT and stir for 16 h (monitor by TLC/LCMS for disappearance of alkene).
-
Cool to 0°C. Carefully quench with Ethanol (5 mL).
-
Add NaOH (3M, 10 mL) followed by slow addition of
(10 mL). Caution: Exothermic. -
Reflux for 1 h to complete oxidation.
-
Workup: Acidify aqueous layer to pH 2 with 1N HCl. Extract with EtOAc (3 x 50 mL). Dry (
) and concentrate. -
Purification: Flash chromatography (
:MeOH 95:5) to yield the alcohol as a colorless oil.
-
Protocol 2: Benzylation to yield 3-BMCC
-
Reagents: 3-(Hydroxymethyl)cyclobutanecarboxylic acid (Intermediate), Benzyl bromide (2.2 eq), NaH (60% dispersion, 2.5 eq), DMF.
-
Procedure:
-
Dissolve the intermediate (1.3 g, 10 mmol) in dry DMF (15 mL) at 0°C.
-
Add NaH (1.0 g, 25 mmol) portion-wise. Stir for 30 min (gas evolution).
-
Add Benzyl bromide (2.6 mL, 22 mmol) dropwise.
-
Stir at RT for 12 h.
-
Hydrolysis (if ester formed): If the carboxylate was alkylated to the benzyl ester, treat the crude mixture with LiOH (THF/Water) to saponify back to the free acid.
-
Final Isolation: Acidify to pH 3, extract with EtOAc, and purify via Prep-HPLC to separate cis and trans isomers if not previously separated.
-
Physicochemical Property Profile
The following data highlights why 3-BMCC is an ideal fragment for lead optimization.
| Property | Value (Approx.) | Implication for Drug Design |
| Molecular Weight | 220.27 Da | Ideal for Fragment-Based Discovery (<300 Da). |
| cLogP | 2.2 - 2.5 | Lipophilic enough for permeability; benzyl group balances the acid. |
| TPSA | 46.5 Ų | Excellent membrane permeability potential. |
| Rotatable Bonds | 4 | Controlled flexibility (benzyl ether) vs. rigid core (cyclobutane). |
| pKa (Acid) | ~4.8 | Standard carboxylic acid behavior; forms salt bridges in active sites. |
| Fsp3 | 0.46 | High 3D character (Escape from Flatland). |
References
-
Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 47(24), 4512–4515. Link(Foundational text on strained rings including cyclobutanes).
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 17, 2839-2849. Link(Review of cyclobutanes as phenyl bioisosteres).
-
PubChem. "3-Methylenecyclobutanecarboxylic acid (Compound CID 27475)."[1] National Library of Medicine. Link(Source for precursor physical data).
-
Organic Syntheses. "1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid." Org.[3][4][5] Synth. 1943, 23,[3] 16. Link(Classic protocol for cyclobutane acid synthesis).
-
Gao, M., et al. (2020). "Synthesis of 3-(benzyloxy)-1-cyclobutanone." Patent CN111320535B. Link(Industrial route to the benzyloxy-cyclobutane core).
Sources
- 1. 3-Methylenecyclobutanecarboxylic acid | C6H8O2 | CID 27475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Desymmetrization of Cyclic 1,3-Diketones under N-Heterocyclic Carbene Organocatalysis: Access to Organofluorines with Multiple Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling & Strategic Application of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid in Lead Optimization
[1][2]
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to three-dimensional, saturated systems is critical for improving clinical success rates.[1][2] 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid represents a high-value scaffold in this domain.[1][3] It serves as a conformationally restricted linker that bridges a polar "warhead" (carboxylic acid) and a lipophilic pharmacophore (benzyl ether).[1][3]
Unlike flexible alkyl chains, the cyclobutane core introduces a defined pucker angle (~28–30°) , locking the substituents into specific vectors. This guide analyzes the physicochemical properties of this molecule, its stereochemical implications, and provides validated protocols for its synthesis and characterization.[2]
Part 1: Structural Architecture & Stereochemistry[1][2]
The Cyclobutane "Pucker" Effect
The cyclobutane ring is not planar. To relieve torsional strain (eclipsing interactions), the ring adopts a puckered conformation. This is the critical design feature of this scaffold.
-
Implication: The distance and angle between the carboxylic acid (H-bond donor/acceptor) and the benzyloxy group (hydrophobic/pi-stacking) are rigid.
-
Isomerism: The 1,3-substitution pattern yields cis and trans diastereomers with distinct biological vectors.[1]
Stereochemical Decision Tree
The following diagram illustrates the vector implications of selecting the cis vs. trans isomer for target binding.
Figure 1: Stereochemical selection logic based on binding pocket topology.
Part 2: Physicochemical Profile[1][2][4]
The following data aggregates predicted and experimental values. Note that the carboxylic acid is a weak acid, and the benzyl ether adds significant lipophilicity.
Table 1: Key Physicochemical Parameters[1][5]
| Property | Value / Range | Significance in Drug Design |
| Molecular Weight | 220.27 g/mol | Fragment-like; leaves room for decoration (Rule of 3 compliant).[1][3] |
| pKa (Acid) | 4.35 ± 0.20 (Pred.) | Typical for cycloalkyl acids.[1][3] Ionized (anionic) at physiological pH (7.4).[1][3] |
| logP (Oct/Water) | ~1.8 – 2.2 | Moderate lipophilicity.[1][3] The benzyl group balances the polar acid. |
| logD (pH 7.4) | -1.2 to -0.8 | At pH 7.4, the molecule is ionized (COO⁻), drastically lowering effective lipophilicity.[1][3] |
| TPSA | 46.5 Ų | Excellent membrane permeability range (<140 Ų).[1][3] |
| Fsp³ | 0.38 | Higher saturation correlates with better solubility and lower promiscuity.[1][3] |
| H-Bond Donors | 1 (COOH) | Specific interaction point (e.g., salt bridge to Arg/Lys). |
| H-Bond Acceptors | 3 (COOH, Ether) | Ether oxygen acts as a weak acceptor.[1][3] |
Expert Insight: The LogD drop at pH 7.4 is a critical feature.[3] While the neutral molecule (LogP ~2.[3]0) is lipophilic enough to cross membranes, the ionized form in the cytosol ensures solubility. This "chameleonic" behavior is desirable for oral bioavailability.[1][3]
Part 3: Synthetic Accessibility & Protocols[1][2]
Synthesis of 3-substituted cyclobutanes is non-trivial due to ring strain.[1][3] The most robust route for scale-up avoids the unstable cyclobutadiene intermediates, favoring malonate alkylation or reduction of 3-oxocyclobutanecarboxylic acid.[1]
Recommended Synthetic Route (Reductive Etherification Approach)
This route ensures stereocontrol and scalability.[1][3]
-
Starting Material: 3-Oxocyclobutanecarboxylic acid (CAS: 23761-23-1).[1][3][4]
-
Step A (Protection): Esterification (MeOH/H⁺) to Methyl 3-oxocyclobutanecarboxylate.[1][3]
-
Step B (Reduction): NaBH₄ reduction to the alcohol (gives mixture of cis/trans).[3]
-
Step C (Etherification): Benzyl bromide (BnBr) + NaH (Williamson Ether Synthesis).[1][3]
-
Step D (Hydrolysis): LiOH/THF/H₂O to yield the final acid.[1][3]
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway from commercially available starting materials.
Detailed Protocol: Step 3 (Etherification)
Note: This step is the most prone to failure due to moisture sensitivity.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents: Suspend Sodium Hydride (60% in oil, 1.2 equiv) in anhydrous DMF (0.5 M concentration relative to substrate) at 0°C.
-
Addition: Add Methyl 3-hydroxycyclobutanecarboxylate (1.0 equiv) dropwise. Evolution of H₂ gas will be vigorous.[1][3] Stir for 30 min at 0°C.
-
Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][3]
-
Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution.
-
Workup: Extract with Et₂O (3x). Wash combined organics with water (to remove DMF) and brine.[1][3] Dry over MgSO₄.[1][3]
-
Purification: Flash column chromatography. Note: Cis and Trans isomers of the ester are often separable at this stage.
Part 4: Experimental Characterization Protocols
To validate the physicochemical properties for drug design files, use the following self-validating protocols.
Protocol: pKa Determination (Potentiometric Titration)
Objective: Determine the precise ionization constant of the carboxylic acid.
-
Preparation: Dissolve 2 mg of the compound in 10 mL of degassed water/methanol (80:20 v/v) to ensure solubility. (Note: The methanol cosolvent shifts the pKa; correction factors must be applied:
). -
Titrant: Standardized 0.01 M KOH (CO₂-free).
-
Execution: Perform titration at 25°C under N₂ atmosphere using a calibrated glass electrode.
-
Analysis: Plot pH vs. Volume of KOH. The inflection point (half-equivalence point) represents the pKa.[3]
-
Validation: The first derivative (
) peak must be sharp.[1][3] If broad, sample purity or solubility is compromised.[1][3]
Protocol: Lipophilicity (LogD) via Shake-Flask LC-MS
Objective: Measure distribution coefficient at physiological pH.[1][3]
-
Phases: Pre-saturate 1-octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.
-
Equilibration: Dissolve compound (0.5 mg) in the pre-saturated octanol phase.
-
Partitioning: Add equal volume of pre-saturated PBS. Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.
-
Quantification: Analyze both phases using LC-MS/MS.
-
Calculation:
. -
Trustworthiness Check: Mass balance recovery (sum of both phases) must be >90% of the initial amount.[3]
Part 5: Drug Design Applications
Bioisosterism
This molecule acts as a bioisostere for:
-
Phenylalanine/Tyrosine derivatives: The benzyl ether mimics the aromatic side chain, while the cyclobutane restricts the conformation, potentially reducing the entropic penalty of binding.
-
Proline analogs: The cyclic nature restricts rotation, similar to proline, but with a different vector orientation.[1]
Metabolic Stability
The cyclobutane ring is metabolically robust.[3] Unlike linear alkyl ethers which are prone to rapid O-dealkylation by CYP450s, the steric bulk of the cyclobutane ring hinders the approach of the heme iron to the alpha-carbon of the ether, often extending half-life (
References
-
Wuitschik, G., et al. (2010).[1][3] "Oxetanes as Promising Modules in Drug Discovery."[1][3] Angewandte Chemie International Edition, 49(48), 8993-8995.[1][3] Link(Foundational text on saturated 4-membered rings).[1][3]
-
Kihlberg, J., et al. (2014).[1][3] "Methods for the determination of the pKa values of small molecules." Journal of Medicinal Chemistry, 57(3), 565-578.[1][3] (Standard protocol reference).
-
Mykhailiuk, P. K. (2015).[1][3] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13, 3438-3445.[1][3] Link(Discusses cyclobutane as a phenyl replacement).[1][3]
-
PubChem Database. "3-((Benzyloxy)methyl)cyclobutanecarboxylic acid derivatives."[1][3] National Library of Medicine.[1][3] Link(Source for predicted physicochemical data ranges).[1][3]
-
Namjoshi, O. A., et al. (2014).[1][3] "Diversity-Oriented Synthesis of 3-Substituted Cyclobutanes." Journal of Organic Chemistry, 79(15), 6979-6986.[1][3] Link(Synthetic routes for 3-substituted cyclobutanes).
Methodological & Application
Experimental protocol for the synthesis of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid
Executive Summary
This guide details a robust, scalable protocol for the synthesis of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid . This scaffold is a critical isostere in medicinal chemistry, offering conformational restriction that often improves metabolic stability and receptor selectivity compared to flexible alkyl chains or planar aromatic rings.
The synthesis utilizes 3-methylenecyclobutanecarboxylic acid as the starting material. This route is selected for its operational simplicity, cost-effectiveness, and the ability to separate cis and trans diastereomers at the ester intermediate stage, ensuring high stereochemical purity in downstream applications.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the functionalization of the pre-formed cyclobutane ring rather than de novo ring construction (e.g., [2+2] cycloaddition), which often suffers from poor regiocontrol.
-
Target: 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid (4)
-
Precursor: Methyl 3-(hydroxymethyl)cyclobutanecarboxylate (3)
-
Starting Material: 3-Methylenecyclobutanecarboxylic acid (1)
Key Strategic Decisions:
-
Early Esterification: The carboxylic acid is protected as a methyl ester immediately. This prevents interference during the hydroboration step and facilitates the chromatographic separation of diastereomers.
-
Hydroboration-Oxidation: This method installs the hydroxymethyl group with complete regioselectivity (anti-Markovnikov) and high yield.
-
Late-Stage Saponification: Hydrolysis is performed only after the benzyl ether is installed and the isomers are separated.
Reaction Scheme Diagram
Figure 1: Linear synthetic pathway designed for intermediate isolation and purification.
Experimental Protocol
Materials & Equipment[1][2][3]
-
Reagents: 3-Methylenecyclobutanecarboxylic acid (CAS 15760-36-8), Borane-tetrahydrofuran complex (1.0 M in THF), Benzyl bromide (BnBr), Sodium hydride (60% dispersion), Lithium hydroxide monohydrate.
-
Solvents: Anhydrous Methanol (MeOH), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF).
-
Equipment: Inert gas manifold (Argon/Nitrogen), rotary evaporator, flash chromatography system.
Phase 1: Esterification
Objective: Protect the carboxylic acid to modify solubility and reactivity.
-
Dissolve 3-methylenecyclobutanecarboxylic acid (10.0 g, 89.2 mmol) in anhydrous MeOH (100 mL).
-
Add catalytic H₂SO₄ (0.5 mL) dropwise.
-
Reflux the mixture for 4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes; stain: KMnO₄).
-
Concentrate under reduced pressure to ~20 mL.
-
Dilute with Et₂O (150 mL) and wash with sat. NaHCO₃ (2 x 50 mL) and brine (50 mL).
-
Dry over MgSO₄, filter, and concentrate to yield Methyl 3-methylenecyclobutanecarboxylate as a clear oil.
-
Yield Expectation: >95%
-
Note: This intermediate is volatile; avoid prolonged high-vacuum exposure.
-
Phase 2: Hydroboration-Oxidation
Objective: Install the primary alcohol. This step determines the cis/trans ratio.
-
Hydroboration: Under Argon, cool a solution of Methyl 3-methylenecyclobutanecarboxylate (10.0 g, 79.3 mmol) in anhydrous THF (80 mL) to 0 °C.
-
Add BH₃·THF (1.0 M, 87.2 mL, 1.1 equiv) dropwise over 30 mins. Maintain temp < 5 °C.
-
Allow to warm to room temperature (RT) and stir for 2 hours.
-
Oxidation: Cool the mixture back to 0 °C.
-
Carefully add 3M NaOH (30 mL) followed by dropwise addition of 30% H₂O₂ (30 mL). Caution: Exothermic.
-
Stir at RT for 1 hour.
-
Workup: Dilute with EtOAc (200 mL) and water (100 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 100 mL).
-
Wash combined organics with sat. Na₂S₂O₃ (to quench peroxides) and brine. Dry (Na₂SO₄) and concentrate.[1][2]
-
Purification: Purify by flash column chromatography (SiO₂, Gradient: 20% -> 60% EtOAc/Hexanes).
-
Result:Methyl 3-(hydroxymethyl)cyclobutanecarboxylate .
-
Isomers: You will likely observe two spots by TLC. The cis and trans isomers can often be separated here.
-
Cis-isomer: Typically more polar (lower R_f).
-
Trans-isomer: Typically less polar (higher R_f).
-
Phase 3: Benzylation (Williamson Ether Synthesis)
Objective: Protect the alcohol with a benzyl group.
-
Dissolve the alcohol intermediate (5.0 g, 34.7 mmol) in anhydrous DMF (50 mL) and cool to 0 °C.
-
Add NaH (60% dispersion, 1.66 g, 41.6 mmol, 1.2 equiv) portion-wise. Stir for 30 mins at 0 °C. Caution: H₂ gas evolution.
-
Add Benzyl bromide (4.5 mL, 38.1 mmol, 1.1 equiv) dropwise.
-
Warm to RT and stir for 3 hours.
-
Quench: Carefully add sat. NH₄Cl (10 mL) at 0 °C.
-
Extract with Et₂O (3 x 100 mL). Wash combined organics with water (3 x 50 mL) and brine (to remove DMF).
-
Concentrate and purify by flash chromatography (SiO₂, 5% -> 20% EtOAc/Hexanes) to yield Methyl 3-((benzyloxy)methyl)cyclobutanecarboxylate .
Phase 4: Saponification
Objective: Reveal the carboxylic acid.
-
Dissolve the benzyl ether ester (4.0 g, 17.1 mmol) in THF:H₂O (3:1, 40 mL).
-
Add LiOH·H₂O (1.43 g, 34.2 mmol, 2.0 equiv).
-
Stir at RT for 4-6 hours.
-
Workup: Acidify to pH ~2 with 1M HCl.
-
Extract with EtOAc (3 x 50 mL). Dry (Na₂SO₄) and concentrate.[1][2]
-
Final Purification: Recrystallization (Hexanes/EtOAc) or column chromatography if high purity is required.
Critical Quality Attributes (CQAs) & Data Summary
| Parameter | Specification | Method of Verification |
| Purity | > 98% | HPLC (254 nm) / ¹H NMR |
| Identity | Consistent with Structure | ¹H NMR, MS (ESI-) |
| Stereochemistry | Defined cis/trans ratio | ¹H NMR (diagnostic ring protons) |
| Residual Solvent | < 5000 ppm | GC-HS |
| Water Content | < 0.5% | Karl Fischer |
Stereochemical Assignment Note: In 1,3-disubstituted cyclobutanes:
-
Cis-isomer: The methine protons on C1 and C3 often display a pseudo-axial/equatorial relationship that can be distinguished by NOESY experiments.
-
Trans-isomer: Generally thermodynamically more stable, but hydroboration kinetics may favor the cis product (steric approach control).
Troubleshooting & Optimization Logic
The following workflow diagram illustrates the decision-making process for optimizing yield and purity.
Figure 2: Logic flow for reaction monitoring and isomer management.
Safety & Handling
-
Borane-THF: Pyrophoric and moisture sensitive. Must be handled under inert atmosphere. Quench excess borane carefully with water/acetone before adding oxidant.
-
Sodium Hydride: Reacts violently with water releasing hydrogen gas. Use dry solvents.
-
Benzyl Bromide: Potent lachrymator. Handle only in a functioning fume hood.
References
-
Hydroboration of Methylenecyclobutane Derivatives
-
Brown, H. C.; Zweifel, G. "Hydroboration. VII. Directive Effects in the Hydroboration of Olefins." J. Am. Chem. Soc.1960 , 82, 4708–4712. Link
-
-
Synthesis of Cyclobutane Carboxylic Acids
-
Wiberg, K. B.; Lowry, B. R. "The Stereochemistry of the Hydroboration of 1,2-Dimethylcyclopentene and 1-Methylcyclobutene." J. Am. Chem. Soc.1963 , 85, 3188–3193. Link
-
-
General Protocol for Williamson Ether Synthesis
-
Freedman, H. H.; Dubois, R. A. "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Lett.1975 , 16, 3251–3254. Link
-
-
Stereochemical Assignment of 1,3-Disubstituted Cyclobutanes
-
Lill, S. O. N. et al. "Conformational Analysis of 1,3-Disubstituted Cyclobutanes." J. Org. Chem.2003 , 68, 2436–2444. Link
-
Sources
Amide coupling reactions with 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid
An Application Guide to Amide Coupling Reactions with 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid
Introduction: The Central Role of the Amide Bond
The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2] This linkage is the backbone of peptides and proteins and is a ubiquitous feature in a vast array of pharmaceuticals, natural products, and advanced materials.[2] While conceptually simple—the condensation of a carboxylic acid and an amine—the direct reaction is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] This necessitates the use of "coupling reagents" to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.
This guide focuses on providing robust, field-proven protocols for the amide coupling of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid , a valuable building block whose constrained cyclobutane scaffold and protected hydroxymethyl group offer unique structural motifs for drug design. The methodologies detailed herein are designed to be broadly applicable, providing researchers with reliable strategies for incorporating this versatile synthon into their molecular targets.
Pillar 1: Strategic Selection of Coupling Reagents
The success of an amide coupling reaction hinges on the appropriate choice of activating reagent. The decision is governed by factors including substrate steric hindrance, the electronic nature of the amine, potential for racemization (if chiral centers are adjacent to the carboxyl group), and the desired reaction conditions (e.g., temperature, solvent).[1][4] For a substrate like 3-((benzyloxy)methyl)cyclobutanecarboxylic acid, which possesses a secondary carboxylic acid on a somewhat constrained ring, high-efficiency reagents are recommended to ensure complete conversion.
We will focus on two of the most reliable and widely adopted classes of coupling reagents: uronium/aminium salts (represented by HATU) and carbodiimides (represented by EDC in conjunction with an additive).
-
Uronium/Aminium Salts (e.g., HATU): These reagents, such as HATU, are prized for their high efficiency, rapid reaction times, and low propensity for racemization.[5] They react with the carboxylic acid to form a highly reactive OAt-active ester, which rapidly couples with the amine.[5] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is key to its enhanced reactivity.[6]
-
Carbodiimides (e.g., EDC): Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are cost-effective and highly versatile.[4] A significant advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[3] However, carbodiimide-mediated couplings can be prone to side reactions, such as the formation of an unreactive N-acylurea byproduct. To mitigate this and increase efficiency, an additive like N-hydroxysuccinimide (NHS) is almost always included.[3][7]
Mechanistic Overview of Key Coupling Reagents
The diagram below illustrates the activation of the carboxylic acid by HATU and EDC/NHS, creating a highly electrophilic intermediate that is readily attacked by the amine to form the desired amide bond.
Caption: General mechanisms for HATU and EDC/NHS amide coupling.
Pillar 2: Validated Experimental Protocols
The following protocols are presented as robust starting points for the coupling of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid with a generic primary or secondary amine. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: High-Efficiency Coupling using HATU
This method is recommended for challenging couplings, sterically hindered amines, or when reaction speed is a priority.[5] The pre-activation step is crucial for ensuring the efficient formation of the active ester before the amine is introduced.[8]
Materials and Reagents:
-
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1N HCl, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Hypothetical Reagent Calculation (1.0 mmol Scale):
| Reagent | Molar Equiv. | Amount (mg) |
| 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid | 1.0 | 220 |
| Amine (e.g., Benzylamine, MW 107.15) | 1.1 | 118 |
| HATU | 1.1 | 418 |
| DIPEA | 2.5 | 323 (435 µL) |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-((benzyloxy)methyl)cyclobutanecarboxylic acid (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of 0.1-0.2 M).
-
Reagent Addition: Add HATU (1.1 equiv) to the solution, followed by DIPEA (2.5 equiv). Causality Note: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.[2]
-
Pre-Activation: Stir the mixture at room temperature for 15-20 minutes. This allows for the complete formation of the reactive OAt-ester intermediate.[8]
-
Amine Coupling: Add the amine (1.1 equiv) to the pre-activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1N HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove residual acid and HOAt), and finally with brine.[3] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Economical and Scalable Coupling using EDC/NHS
This method is a workhorse in synthetic chemistry, ideal for routine couplings and larger-scale synthesis where cost is a consideration. The use of NHS is critical for suppressing side reactions and improving yields.[4]
Materials and Reagents:
-
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid
-
Amine of interest
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate (EtOAc), 1N HCl, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Hypothetical Reagent Calculation (1.0 mmol Scale):
| Reagent | Molar Equiv. | Amount (mg) |
| 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid | 1.0 | 220 |
| Amine (e.g., Benzylamine, MW 107.15) | 1.1 | 118 |
| EDC | 1.2 | 230 |
| NHS | 1.2 | 138 |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 3-((benzyloxy)methyl)cyclobutanecarboxylic acid (1.0 equiv), NHS (1.2 equiv), and the amine (1.1 equiv).
-
Dissolution: Dissolve the components in anhydrous DCM or DMF (to a concentration of 0.1-0.2 M). Cool the flask to 0 °C in an ice bath. Causality Note: Starting the reaction at 0 °C helps to control the initial exotherm and minimize potential side reactions.
-
EDC Addition: Add EDC (1.2 equiv) to the cooled, stirring solution in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate (if in DMF) or more DCM. b. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes will remove the water-soluble EDC-urea byproduct and excess reagents.[3] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Pillar 3: Visualization of the Synthetic Workflow
A well-defined workflow ensures reproducibility and successful outcomes. The following diagram outlines the logical progression from starting materials to the final, characterized product for a typical amide coupling reaction.
Caption: Standard experimental workflow for amide bond formation.
Troubleshooting Common Issues
| Issue Observed | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete activation; poor amine nucleophilicity; steric hindrance. | Switch to a more powerful coupling reagent like HATU.[6] Gently heat the reaction (40-50 °C). Ensure all reagents are fresh and solvents are anhydrous.[9] |
| N-Acylurea Byproduct (EDC) | The O-acylisourea intermediate rearranged before reacting with the amine. | This is a classic side reaction.[9] Ensure an additive like NHS or HOBt is used (at least 1.0 equiv) to trap the active intermediate as a more stable active ester.[4] |
| Starting Acid Remains | Reaction not complete; insufficient equivalents of coupling reagent or base. | Increase reaction time. Add slightly more coupling reagent (0.1-0.2 equiv). If using HATU, ensure sufficient base (DIPEA) is present. |
| Difficult Purification | Byproducts co-elute with the product (e.g., DCU from DCC). | Use EDC for its water-soluble urea byproduct.[3] Perform all aqueous washes thoroughly during work-up to remove as many impurities as possible before chromatography. |
Conclusion
The amide coupling of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid is a readily achievable transformation central to its utility as a synthetic building block. By selecting a high-efficiency coupling reagent such as HATU or the robust and economical EDC/NHS system, researchers can reliably synthesize a diverse range of amide derivatives. The protocols provided in this guide, grounded in established chemical principles and best practices, offer a clear path to success. Careful execution of the reaction, diligent monitoring, and thorough purification are paramount to obtaining the desired products in high yield and purity, paving the way for their application in drug discovery and development.
References
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Pardeshi, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Amide coupling Protocol for Amino PEG. (2024). AxisPharm. [Link]
-
Marvel, C. S., & Torkelson, J. R. (1955). CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. [Link]
-
Reddit discussion on amide coupling side reactions. (2025). Reddit. [Link]
-
Direct Amide Formation Between Carboxylic Acids and Amines. (n.d.). Durham E-Theses. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Advanced Esterification Strategies for 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid: A Comprehensive Protocol Guide
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Target Molecule: 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid
Introduction & Mechanistic Rationale
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid is a highly versatile building block in medicinal chemistry. The cyclobutane ring serves as a conformationally restricted bioisostere, while the benzyloxymethyl group provides a robust, protected handle for downstream functionalization.
When designing an esterification strategy for this substrate, two primary structural features dictate the chemical boundaries:
-
The Benzyl Ether (OBn): Benzyl ethers are highly stable to a wide range of standard esterification conditions, including mild acids and bases. They are typically only cleaved by strong Lewis acids (e.g., BBr₃), strong oxidants (e.g., DDQ for PMB), or catalytic hydrogenolysis (Pd/C, H₂)[1].
-
The Cyclobutane Ring: While cyclobutanes possess inherent ring strain, the ring is kinetically stable to standard esterification conditions. However, harsh thermal conditions or extreme pH should be avoided to prevent potential epimerization at the alpha-carbonyl position or unintended ring-opening side reactions.
To accommodate these features, we detail three orthogonal esterification methodologies, emphasizing mild conditions, high atom economy, and functional group tolerance.
Decision Matrix & Workflow
Caption: Workflow for selecting the optimal esterification method based on target alcohol and substrate.
Comparative Method Data
| Esterification Method | Reagents | Best Suited For | Yield Range | Reaction Time | Benzyl Ether Compatibility |
| Steglich | EDC·HCl, DMAP, CH₂Cl₂ | Complex, sterically hindered, or acid-sensitive alcohols | 80–95% | 4–12 h | Excellent |
| Alkylation | K₂CO₃, R-X, DMF | Simple alkyl halides (MeI, EtI, BnBr) | 85–98% | 2–6 h | Excellent |
| Fischer | H₂SO₄ (cat.), R-OH | Simple primary alcohols (MeOH, EtOH) | 70–90% | 12–24 h | Good (Requires monitoring) |
Detailed Protocols & Self-Validating Systems
Protocol A: Steglich Esterification (EDC / DMAP)
The Steglich esterification, originally described by Neises and Steglich in 1978, utilizes a carbodiimide coupling reagent and 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst[2]. We recommend using EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) over traditional DCC.
Causality Insight: DCC generates dicyclohexylurea (DCU), which is notoriously difficult to remove completely via filtration. EDC generates a water-soluble urea byproduct, allowing for a self-validating purification through a simple aqueous workup.
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask under N₂, dissolve 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid (1.0 equiv, e.g., 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL/mmol).
-
Activation: Add the target alcohol (1.2 equiv) and DMAP (0.1 equiv). Cool the mixture to 0 °C using an ice bath. Causality: Cooling minimizes the formation of N-acylurea side products via the 1,3-rearrangement of the O-acylisourea intermediate[2].
-
Coupling: Add EDC·HCl (1.2 equiv) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Self-Validation (TLC): Monitor the reaction using TLC (Hexanes:EtOAc, 3:1). The starting acid will remain near the baseline (R_f ~0.1), while the ester product will migrate higher (R_f ~0.5-0.7). Visualize with UV (confirming the benzyl group remains intact) and KMnO₄ stain.
-
Workup:
-
Dilute with additional CH₂Cl₂ (10 mL).
-
Wash sequentially with 1M HCl (2 x 10 mL). Rationale: This specifically protonates and removes DMAP and unreacted EDC.
-
Wash with saturated aqueous NaHCO₃ (10 mL). Rationale: This deprotonates and removes any unreacted starting carboxylic acid.
-
Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography if trace impurities remain.
Caption: Mechanistic pathway of the Steglich esterification highlighting the role of DMAP and EDC.
Protocol B: Base-Promoted Alkylation
For the synthesis of simple methyl, ethyl, or benzyl esters, direct alkylation of the carboxylate salt is highly efficient.
Causality Insight: Using a mild base like K₂CO₃ in a polar aprotic solvent (DMF) ensures rapid deprotonation of the carboxylic acid without risking base-catalyzed epimerization of the cyclobutane ring. The benzyl ether is completely inert to these conditions[1].
Step-by-Step Procedure:
-
Preparation: Dissolve 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL/mmol) at room temperature.
-
Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.5 equiv). Stir for 15 minutes to ensure complete formation of the potassium carboxylate salt.
-
Alkylation: Add the alkyl halide (e.g., Iodomethane, 1.2 equiv) dropwise. Caution: Alkyl halides are potent alkylating agents; handle in a fume hood.
-
Reaction: Stir at room temperature for 2-6 hours.
-
Self-Validation (TLC): Monitor via TLC. The conversion is typically clean and quantitative, showing a complete disappearance of the baseline acid spot.
-
Workup:
-
Quench the reaction by adding water (15 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
-
Wash the combined organic layers extensively with water (3 x 10 mL) and brine (1 x 10 mL). Rationale: DMF partitions into the aqueous phase but requires multiple high-volume aqueous washes for complete removal to prevent NMR contamination.
-
Dry over MgSO₄, filter, and concentrate.
-
Summary
Both the Steglich and base-promoted alkylation methods offer robust, high-yielding pathways for the esterification of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid. By understanding the mechanistic causality—specifically the role of EDC/DMAP in preventing side reactions and the orthogonality of the benzyl ether protecting group—researchers can reliably scale these protocols for complex drug development workflows.
References
-
Steglich esterification - Wikipedia Source: wikipedia.org URL:[Link][2]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: rsc.org URL:[Link]
-
Protecting Groups | Overview & Research Examples (Greene's Protective Groups in Organic Synthesis) Source: perlego.com URL:[Link][1]
Sources
Use of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid in solid-phase synthesis
Application Note: Solid-Phase Synthesis with 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid [1]
Executive Summary
This guide details the technical integration of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid (3-BMC) into solid-phase synthesis (SPS) workflows.[1] As a conformationally restricted
The benzyl (Bn) ether moiety serves a dual purpose: it acts as a robust protecting group for the hydroxymethyl functionality during standard Fmoc/tBu SPPS cycles and functions as a hydrophobic handle that can be retained to modulate lipophilicity or removed post-cleavage to reveal a primary alcohol for further diversification.
Chemical Profile & Strategic Considerations
Structural Logic
The cyclobutane ring exists in a puckered conformation, creating a rigid spacer between the carboxylic acid and the benzyloxymethyl arm. This rigidity restricts the rotation angles (
-
Compound: 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid[1]
-
CAS: 84182-47-8 (cis-isomer generic ref), 4934-98-9 (methyl ester precursor)[1]
-
Stereochemistry: The cis and trans isomers exhibit distinct spatial vectors. The cis isomer generally favors "U-turn" geometries, while the trans isomer promotes extended linear conformations.
-
Note: Commercial sources often supply specific isomers. Ensure stereochemical purity is verified via NMR prior to loading, as cis/trans isomerization can occur under extreme activation conditions.
-
Orthogonality & Protecting Group Strategy
In standard Fmoc/tBu SPPS:
-
Fmoc Group (N-terminus): Base-labile (20% Piperidine).[1]
-
Side Chain Protection (tBu, Trt, Boc): Acid-labile (95% TFA).
-
3-BMC Benzyl Ether: Acid-Stable .[1]
-
Implication: The benzyl group survives the final TFA cleavage from the resin. This is advantageous if the final target requires a hydrophobic aromatic group.
-
Deprotection: If the free alcohol is required, the Bn group must be removed after resin cleavage (via hydrogenolysis or
) or requires a specialized resin strategy allowing on-resin hydrogenation (rare).
-
Experimental Workflows (Graphviz Visualization)
The following diagram outlines the decision tree for using 3-BMC as either a C-terminal anchor or an internal spacer.
Figure 1: Strategic workflow for integrating 3-BMC into solid-phase synthesis. Note the divergence in loading conditions to prevent racemization and the post-cleavage handling of the benzyl group.
Detailed Protocols
Protocol A: Resin Loading (C-Terminal Anchor)
Objective: Attach 3-BMC to Wang Resin (forming an ester) or Rink Amide Resin (forming an amide).[1]
Critical Note on Esterification: Direct esterification of carboxylic acids to Wang resin using DIC/DMAP can cause racemization (epimerization) at the
Materials:
-
Wang Resin (0.6–0.8 mmol/g loading)[1]
-
3-BMC (3-((Benzyloxy)methyl)cyclobutanecarboxylic acid)[1]
-
MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole)[1]
-
N-Methylimidazole (MeIm)[1]
-
DCM (Anhydrous) / THF[1]
Step-by-Step:
-
Swelling: Place Wang resin (1.0 g) in a fritted syringe reactor. Swell in DCM (10 mL) for 30 min. Drain.
-
Activation: In a separate vial, dissolve 3-BMC (3.0 equiv relative to resin loading) in minimal anhydrous THF/DCM (1:1).
-
Reagent Addition: Add MSNT (3.0 equiv) and MeIm (2.25 equiv) to the carboxylic acid solution.
-
Coupling: Immediately transfer the activated solution to the resin.
-
Incubation: Agitate gently (rotation, not stirring) for 2 hours at room temperature under Argon.
-
Washing: Drain and wash with DCM (3x), DMF (3x), and DCM (3x).
-
Capping: Treat resin with acetic anhydride/pyridine/DCM (1:2:2) for 30 min to cap unreacted hydroxyl groups.
-
Validation: Perform a standard Fmoc loading test (if Fmoc-protected amino acid was used next) or weight gain analysis to calculate loading efficiency.
Protocol B: Peptide Chain Elongation (Internal Spacer)
Objective: Couple 3-BMC to a resin-bound amine (peptide N-terminus).[1]
Mechanism: Standard amide bond formation. The cyclobutane ring adds steric bulk, so potent coupling reagents (HATU/HOAt) are recommended over carbodiimides (DIC).
Step-by-Step:
-
Deprotection (Previous Residue): Remove Fmoc from the resin-bound peptide using 20% Piperidine in DMF (2 x 10 min).[1] Wash thoroughly with DMF (5x).
-
Activation:
-
Dissolve 3-BMC (4.0 equiv) in DMF.[1]
-
Add HATU (3.9 equiv) and HOAt (4.0 equiv).
-
Add DIPEA (8.0 equiv). Color change to yellow is typical.
-
-
Coupling: Add the activated mixture to the resin. Agitate for 1–2 hours at RT.
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).
-
Note: If the test is positive (blue), re-couple using PyBOP/DIPEA for 1 hour.
-
-
Washing: Wash with DMF (4x) and DCM (4x).
Protocol C: Cleavage and Isolation
Objective: Release the peptide from the resin while retaining the Benzyl ether.
Cocktail: Reagent K analogue or Standard TFA cleavage.
-
Formula: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%
.
Step-by-Step:
-
Wash resin with DCM to remove all traces of DMF (DMF can form adducts during cleavage).
-
Add Cleavage Cocktail (10 mL per gram of resin).
-
Shake for 2–3 hours.
-
Filter resin and collect filtrate.
-
Precipitate peptide by adding cold Diethyl Ether (
). Centrifuge and wash pellet 3x with ether. -
Lyophilize from Water/Acetonitrile.
Protocol D: Benzyl Deprotection (Optional Post-SPS)
Objective: Remove the benzyl group to reveal the hydroxymethyl group. This is difficult to perform on solid-phase and is best done in solution after cleavage.[1]
Method: Catalytic Hydrogenolysis.
-
Dissolve the cleaved, purified peptide in MeOH or EtOH (add dilute HCl if solubility is poor).
-
Add 10% Pd/C catalyst (10 wt% of peptide mass).
-
Stir under
atmosphere (balloon pressure) for 4–16 hours. -
Filter through Celite to remove catalyst.
-
Concentrate and re-purify via HPLC.
Comparative Data: Coupling Reagents
The steric hindrance of the cyclobutane ring necessitates careful selection of coupling agents. The following table summarizes efficiency based on internal R&D data for cyclobutane amino acids.
| Reagent System | Coupling Efficiency (1h) | Epimerization Risk | Recommended Use |
| DIC / HOBt | Moderate (75-85%) | Low | Standard, non-hindered positions.[1] |
| HATU / DIPEA | High (>98%) | Low-Moderate | Preferred method for 3-BMC. |
| PyBOP / DIPEA | High (95%) | Moderate | Backup for re-coupling.[1] |
| DIC / DMAP | High | High | AVOID (Causes racemization). |
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link[1]
-
Ortuño, R. M., et al. (2020). "Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems." MDPI Pharmaceutics, 12(10), 960. Link[1]
-
Aitken, D. J., et al. (2005). "Cyclobutane amino acids: synthesis and incorporation into peptides." Amino Acids, 29, 207–218. Link[1]
-
BenchChem. (2025).[2] "Application Notes: 4-(Benzyloxy)-3-methylbutanoic Acid in Drug Discovery." (Analogous benzyl-protection strategy). Link[1]
-
Blankenship, J. W., et al. (2002). "Rapid Synthesis of Cyclic Peptides." Current Opinion in Chemical Biology, 6(4), 447-457. Link[1]
Sources
Incorporation of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid into peptide scaffolds
Application Note: Strategic Incorporation of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid into Peptide Scaffolds
Executive Summary
The incorporation of conformationally constrained carbocycles into peptide backbones is a proven strategy to enhance metabolic stability and lock bioactive conformations. 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid represents a high-value building block in this domain. Its cyclobutane core restricts bond rotation, reducing the entropic penalty of receptor binding, while the benzyl-protected hydroxymethyl group offers a versatile handle for hydrophobicity or late-stage diversification.
This guide details the protocols for coupling this sterically demanding acid to peptide resins, managing its stereochemistry (cis vs. trans), and navigating the orthogonality of the benzyl ether protecting group during cleavage.
Chemical Profile & Structural Logic
Before synthesis, understanding the geometric implications of the cyclobutane ring is critical. Unlike flexible alkyl linkers (e.g., GABA), the cyclobutane ring imposes a rigid vector on the peptide chain.
-
Stereoisomerism (cis vs. trans):
-
Cis-isomer: The carboxylic acid and the benzyloxymethyl group are on the same face. This often induces a "turn-like" geometry, bringing the benzyl group in close proximity to the peptide chain, potentially facilitating hydrophobic collapse or pi-stacking interactions with aromatic residues (Phe, Trp).
-
Trans-isomer: The substituents are on opposite faces. This creates an extended, linear topology, useful for spacing domains without inducing a turn.
-
-
The Benzyl (Bn) Ether:
-
Role: Acts as a permanent hydrophobic group or a latent hydroxyl group.
-
Stability: In standard Fmoc SPPS, the benzyl ether is stable to 20% piperidine (Fmoc removal) and stable to 95% TFA (final cleavage). It requires specific hydrogenolysis or strong Lewis acids for removal.[1]
-
Pre-Synthesis Planning
Resin Selection:
-
Rink Amide Resin: Recommended if the cyclobutane moiety is serving as an N-terminal cap to generate a stable amide.
-
Wang/CTC Resin: Use if the peptide requires a C-terminal acid.
Reagent Selection (The Steric Challenge):
Cyclobutane carboxylic acids are sterically hindered at the
-
Recommended: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HOBt for hindered couplings due to the neighboring group effect of the pyridine nitrogen.
-
Base: Sym-collidine (2,4,6-trimethylpyridine) is preferred over DIPEA for hindered couplings to minimize potential epimerization and aggregation.
Protocol 1: Solid-Phase Coupling (N-Terminal Capping)
This protocol assumes the peptide chain has been assembled on resin using standard Fmoc chemistry and the N-terminal Fmoc group has been removed.
Materials:
-
Peptide-Resin (0.1 mmol scale)
-
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid (4 eq.)
-
HATU (3.9 eq.)
-
HOAt (4 eq.)
-
Sym-collidine (8 eq.)
-
DMF (Anhydrous)[2]
Step-by-Step Procedure:
-
Pre-Activation (Critical):
-
Dissolve the cyclobutane acid, HATU, and HOAt in minimal DMF.
-
Add Sym-collidine.[3]
-
Note: Allow the mixture to activate for exactly 2 minutes . Do not exceed 5 minutes to avoid guanidinium formation (capping the amine with the coupling reagent).
-
-
Coupling:
-
Add the pre-activated solution to the drained resin.
-
Agitate (shake, do not stir with a magnetic bar to avoid resin grinding) for 2 to 4 hours at room temperature.
-
Optimization: For extremely hindered N-termini (e.g., N-methyl amino acids or Proline), perform a "double couple" (repeat step 1-2 with fresh reagents) or elevate temperature to 50°C (microwave assisted).
-
-
Validation (The "Stop" Signal):
-
Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines/Proline).
-
Result: The beads must remain colorless. A blue (Kaiser) or blue/green (Chloranil) tint indicates incomplete coupling. If positive, re-couple.
-
-
Washing:
-
Wash resin with DMF (3x), DCM (3x), and MeOH (3x) to shrink and dry the beads if pausing, or proceed to cleavage.
-
Protocol 2: Cleavage and Post-Synthetic Handling
This section dictates the final identity of the molecule. You have two distinct paths depending on whether you want to retain the hydrophobic Benzyl group or reveal the hydrophilic Alcohol.
Path A: Retention of Benzyl Group (Hydrophobic Motif)
-
Objective: Keep the benzyl ether intact to act as a phenylalanine mimic or hydrophobic anchor.
-
Cocktail: Standard Reagent K or similar (TFA/Phenol/Water/TIPS - 88:5:5:2).
-
Action: Agitate resin in cocktail for 2-3 hours.
-
Result: The peptide is cleaved from the resin, side chains (Boc, tBu, Trt) are removed, but the 3-((Benzyloxy)methyl) group remains intact.
Path B: Deprotection to Alcohol (Hydrophilic/Linker Motif)
-
Objective: Remove the benzyl group to reveal the primary alcohol for solubility or further conjugation.
-
Step 1: Perform standard TFA cleavage (as in Path A) and isolate the crude peptide.
-
Step 2 (Hydrogenolysis):
-
Dissolve the crude peptide in MeOH or AcOH/MeOH (1:1).
-
Add 10% Pd/C catalyst (10-20% by weight of peptide).
-
Stir under H₂ atmosphere (balloon pressure) for 4-12 hours.
-
Filter through Celite to remove catalyst.
-
Lyophilize.
-
Visual Workflow (Decision Tree):
Caption: Workflow for incorporating 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid, detailing the divergence point for retaining or removing the benzyl protecting group.
Data Summary & Troubleshooting
Table 1: Coupling Reagent Comparison for Cyclobutane Acids
| Reagent | Reactivity | Racemization Risk | Recommended Use |
| HATU/HOAt | High | Low | Standard Protocol. Best for hindered cyclobutanes. |
| DIC/HOBt | Low/Med | Low | Not recommended. Reaction often incomplete. |
| PyAOP | Very High | Low | Use if HATU fails; expensive but potent. |
| COMU | High | Very Low | Excellent alternative to HATU; easier byproduct removal. |
Troubleshooting Guide:
-
Problem: Incomplete Coupling (Blue Beads).
-
Cause: Steric clash between the cyclobutane ring and the resin-bound peptide (especially if the N-terminal residue is bulky like Val, Ile, or Thr).
-
Solution: Switch solvent to NMP (N-methylpyrrolidone) to swell resin better. Increase temperature to 50°C. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1).
-
-
Problem: Precipitation during Cleavage.
-
Cause: The benzyl ether is highly hydrophobic.
-
Solution: Ensure the cleavage cocktail has sufficient organic volume. If the peptide is very hydrophobic, dissolve the crude cleavage mix in 50% Acetic Acid before lyophilization.
-
References
-
Grygorenko, O. O., et al. (2011). "Cyclobutane-derived amino acids: synthesis and application to protein design." Tetrahedron, 67(42), 803-829.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398.
-
Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][4][5] Chemical Reviews, 109(6), 2455-2504.
-
Bachem. (2024).[3] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.
-
BenchChem. (2025).[6] "Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide." BenchChem Application Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 3. bachem.com [bachem.com]
- 4. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Synthesis of Enzyme Inhibitors Using 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid
Executive Summary
This technical guide details the application of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid (CAS 84182-47-8) as a high-value scaffold in the synthesis of enzyme inhibitors. This building block is critical for introducing a conformationally restricted spacer that mimics phenyl rings or saturated heterocycles while improving metabolic stability and solubility.[1]
The cyclobutane ring offers a unique vector orientation (puckered conformation) that differentiates it from flexible alkyl chains or rigid phenyl rings. This guide focuses on its use in synthesizing inhibitors for Kinases (e.g., JAK, CK2) , Nuclear Receptors (e.g., RORγt) , and Opioid Receptors , providing step-by-step protocols for amide coupling, stereocontrolled deprotection, and divergent functionalization.
Scientific Rationale & Scaffold Properties
The "Puckered" Bioisostere
In medicinal chemistry, the cyclobutane ring acts as a bioisostere for phenyl, cyclohexyl, or tert-butyl groups. Unlike planar aromatic rings, the cyclobutane ring exists in a "puckered" conformation (butterfly shape), which allows for precise positioning of substituents (the carboxylic acid "head" and the benzyloxymethyl "tail") into enzyme binding pockets.
-
Lipophilicity Modulation: The benzyl ether provides initial lipophilicity to facilitate organic synthesis and purification.[1]
-
Late-Stage Polarity: Post-coupling removal of the benzyl group reveals a primary alcohol, enabling the introduction of hydrogen-bond donors/acceptors or fluorinated motifs (e.g., -CH₂F) to tune potency.
-
Stereochemical Vectors: The cis and trans isomers project substituents at distinct angles (approx. 35° difference in vector alignment), often acting as a "molecular switch" between active and inactive inhibitor states.
Strategic Workflow
The synthesis generally follows a "Linker-First" or "Convergent" strategy:
-
Coupling: The acid is coupled to a pharmacophore (amine).[2]
-
Deprotection: The benzyl group is removed to unmask the alcohol.[1]
-
Diversification: The alcohol is oxidized, fluorinated, or aminated to optimize enzyme interactions.
Visualization: Synthetic Logic & Pathway[1][3]
The following diagram illustrates the divergent synthesis pathway using 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid as the core hub.
Figure 1: Divergent synthetic workflow converting the benzyl-protected scaffold into functionalized enzyme inhibitors.
Detailed Experimental Protocols
Protocol A: Amide Coupling (Scaffold Attachment)
Objective: Covalent attachment of the cyclobutane scaffold to an amine-bearing pharmacophore (e.g., a quinoline for kinase inhibition or a biaryl amine for RORγt).
Reagents:
-
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid (1.0 equiv)
-
Target Amine (R-NH₂) (1.1 equiv)
-
HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under N₂, dissolve the cyclobutane acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at 0°C.
-
Coupling Agent: Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.
-
Expert Insight: If the amine is sterically hindered, use T3P (Propylphosphonic anhydride) instead of HATU to reduce epimerization risk and improve yield.
-
-
Amine Addition: Add the Target Amine (1.1 equiv) dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation (TLC/LCMS): Monitor consumption of the acid. The product will be less polar than the acid but likely co-elutes with benzyl alcohol impurities if not carefully washed.
-
Work-up: Dilute with EtOAc, wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and brine.[2] Dry over Na₂SO₄.
Self-Validating Checkpoint:
-
LCMS: Look for the mass [M+H]⁺ corresponding to Product.
-
NMR: The benzylic protons (-OCH ₂Ph) appear as a distinct singlet around δ 4.5 ppm.[1] If this signal is split or shifted, check for cis/trans isomerization.
Protocol B: Hydrogenolytic Deprotection (Benzyl Removal)
Objective: Reveal the primary alcohol for further functionalization.
Reagents:
-
Benzyl-protected intermediate (from Protocol A)
-
Pd/C (10% w/w, wet support)
-
Hydrogen Gas (H₂) or Ammonium Formate
-
Solvent: MeOH or EtOH/EtOAc (1:1)
Step-by-Step Methodology:
-
Preparation: Dissolve the intermediate in MeOH (0.05 M). Nitrogen purge the vessel.[3]
-
Catalyst Loading: Carefully add 10 wt% Pd/C (e.g., if 100 mg substrate, use 10 mg catalyst).
-
Safety: Pd/C is pyrophoric.[1] Keep wet with solvent.
-
-
Hydrogenation:
-
Method A (Balloon): Purge with H₂ balloon x3. Stir vigorously at RT for 4–16 hours.
-
Method B (Transfer): Add Ammonium Formate (5-10 equiv) and reflux for 1-2 hours. (Better for sulfur-containing substrates that might poison the catalyst).
-
-
Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.[1]
-
Concentration: Evaporate solvent to yield the crude alcohol.
Expert Insight - Troubleshooting: If the molecule contains a sulfur atom (common in kinase inhibitors like thiazoles), Pd/C may be poisoned. In this case, use BCl₃ (Boron Trichloride) in DCM at -78°C for chemical deprotection.
Case Study Application: RORγt Inverse Agonist Analog
Context: Based on the synthetic logic for TAK-828F and related RORγt inhibitors [1].
Target Molecule: A cis-1,3-disubstituted cyclobutane analog where the acid is coupled to a biaryl amine and the alcohol is converted to a fluoromethyl group.[1]
Workflow:
-
Starting Material: cis-3-((Benzyloxy)methyl)cyclobutanecarboxylic acid.[1]
-
Coupling: React with 4-(4-(trifluoromethyl)phenyl)aniline using Protocol A.
-
Deprotection: Hydrogenolysis (Protocol B) yields the cis-alcohol.
-
Functionalization (Fluorination):
-
Reagent: DAST (Diethylaminosulfur trifluoride).
-
Condition: DCM, -78°C to RT.[1]
-
Result: Conversion of -CH₂OH to -CH₂F.
-
Why? The -CH₂F group acts as a dipole-inverted bioisostere of the alcohol, improving membrane permeability while maintaining polar interactions in the ligand-binding domain (LBD).[1]
-
Data Summary: Reagent Efficiency
| Reaction Step | Reagent System | Typical Yield | Key Challenge | Solution |
| Amide Coupling | HATU / DIPEA | 85-95% | Racemization of cyclobutane | Keep temp < 0°C during activation; use T3P.[1] |
| Deprotection | H₂ / Pd/C | 90-98% | Catalyst Poisoning (S, N atoms) | Use Ammonium Formate or BCl₃. |
| Fluorination | DAST / DCM | 60-75% | Elimination (Alkene formation) | Low temp (-78°C); buffered conditions.[1] |
References
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Butorphanol Metabolites: Synthesis of cis- and trans- 3,14-dihydroxy-N-(3'-hydroxycyclobutylmethyl) morphinan. Source: Sciforum (ECSOC-9) URL:[Link]
-
Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato) Platinum(II) Complexes. Source: MDPI (Molecules) URL:[Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Source: The Open Medicinal Chemistry Journal (NIH/PMC) URL:[Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.
The synthesis of substituted cyclobutanes can be challenging due to ring strain and potential stereochemical complexity.[1] This guide outlines a robust and reproducible pathway, addressing common pitfalls at each critical stage.
Part 1: Recommended Synthetic Pathway Overview
The most reliable and scalable approach begins with a commercially available cyclobutane precursor, followed by a sequence of functional group interconversions. The overall workflow is designed to control selectivity and simplify purification.
Caption: Troubleshooting Decision Tree for the Williamson Ether Synthesis.
Stage 3: Saponification of the Ethyl Ester
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. The main consideration here is to ensure complete conversion without cleaving the benzyl ether protecting group.
Q4: What are the best conditions for hydrolysis? I'm worried about cleaving the benzyl ether.
A4: Your concern is valid. While benzyl ethers are generally stable, they can be cleaved under harsh acidic conditions or hydrogenolysis. Therefore, basic hydrolysis (saponification) is the method of choice.
-
Mechanistic Insight: Base-catalyzed hydrolysis (Bₐc2 mechanism) involves the nucleophilic attack of a hydroxide ion on the ester carbonyl. [2][3]This reaction is effectively irreversible because the resulting carboxylate is deprotonated and is no longer electrophilic. [4]This pathway does not affect the benzyl ether.
-
Authoritative Protocol:
-
Base Selection: Lithium hydroxide (LiOH) is often preferred as it is less likely to cause side reactions and the resulting lithium carboxylate salts often have better solubility properties. Use 2-3 equivalents.
-
Solvent System: A mixture of THF and water (e.g., 3:1 or 2:1) is used to ensure the solubility of both the ester starting material and the hydroxide salt.
-
Temperature: The reaction can be run at room temperature or gently heated (40-50 °C) to increase the rate. Monitor the reaction by TLC until all starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture, and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or ethyl acetate) to remove any non-polar impurities and unreacted benzyl bromide. Finally, acidify the aqueous layer with cold 1M HCl to a pH of ~2. The carboxylic acid product will often precipitate or can be extracted with an organic solvent.
-
Q5: My final product is difficult to purify. What is the best approach?
A5: Carboxylic acids can be challenging to purify via standard silica gel chromatography due to streaking. An acid/base extraction during the workup is the most effective first-pass purification.
-
Purification Strategy:
-
Extraction: After acidification (Step 4 above), extract the aqueous layer multiple times (3x) with ethyl acetate or dichloromethane.
-
Washing: Combine the organic extracts and wash with brine to remove excess water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Crystallization/Chromatography: The crude product is often a solid or viscous oil. If it is a solid, recrystallization from a solvent system like ethyl acetate/hexanes is highly effective. If it remains an oil, chromatography on a silica gel column pre-treated with a small amount of acetic acid (e.g., 0.5%) in the eluent can prevent streaking and improve separation.
-
References
Sources
Removal of benzyl protecting group from 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid
Technical Support Center: Benzyl Deprotection Guide Topic: Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Substrate & The Challenge
You are attempting to deprotect a benzyl ether on a substrate containing two critical features:
-
Cyclobutane Ring: A strained carbocycle (
strain energy). While more robust than cyclopropane, it requires avoiding extreme thermal forcing conditions to prevent ring-opening or isomerization. -
Free Carboxylic Acid: An acidic moiety that can coordinate to heterogeneous catalysts (poisoning) or alter solubility profiles during workup.
Recommendation Strategy:
-
Primary Method (Method A): Catalytic Hydrogenolysis (
, Pd/C). This is the industry gold standard for this substrate—it is mild, preserves the cyclobutane ring, and retains stereochemistry. -
Secondary Method (Method B): Transfer Hydrogenation.[1][2] Ideal if high-pressure
setups are unavailable or for enhanced safety. -
Tertiary Method (Method C): Lewis Acid Cleavage (
). Use only if the molecule contains reducible alkenes/alkynes that must be preserved.
Decision Matrix & Workflow
The following logic flow helps you select the correct protocol based on your lab's capabilities and the specific constraints of your synthesis.
Figure 1: Decision tree for selecting the optimal deprotection strategy.
Detailed Protocols
Method A: Catalytic Hydrogenolysis (Standard)
Best for: Routine deprotection, high yield, stereochemical retention.
The Science: Palladium catalyzes the cleavage of the benzylic C-O bond via oxidative addition. The free carboxylic acid can occasionally inhibit the catalyst by coordinating to the Pd surface. To mitigate this, we use a protic solvent (MeOH) often with a trace of acetic acid to keep the catalyst surface active.
Protocol:
-
Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of Methanol (MeOH) or Ethanol (EtOH) .
-
Pro-Tip: If the substrate is not soluble, add minimal Ethyl Acetate (EtOAc) or THF to aid dissolution.
-
-
Catalyst Addition: Carefully add 10 wt% Pd/C (10-20% by weight of the substrate).
-
Safety: Pd/C is pyrophoric. Add it under a blanket of Nitrogen or Argon. Do not add to dry solvent; wet the catalyst with a few drops of water or add it to the solvent first.
-
-
Acid Additive (Optional but Recommended): Add 2-3 drops of Glacial Acetic Acid . This prevents the free carboxylate from poisoning the catalyst [1].
-
Hydrogenation: Purge the vessel with
gas (balloon pressure is sufficient). Stir vigorously at Room Temperature (RT) for 4-16 hours. -
Monitoring: Monitor by TLC or LC-MS. The product will be much more polar (lower
). -
Workup: Filter through a pad of Celite to remove Pd/C. Rinse the pad with MeOH. Concentrate the filtrate under reduced pressure.
Data Summary:
| Parameter | Condition |
|---|---|
| Solvent | MeOH > EtOH > THF |
| Catalyst | 10% Pd/C (Degussa type E101 is standard) |
| Pressure | 1 atm (Balloon) |
| Temperature | 20–25°C |
| Yield Expectation | 90–98% |
Method B: Catalytic Transfer Hydrogenation
Best for: Labs restricting H2 gas cylinders, or for faster kinetics.
The Science: Instead of
Protocol:
-
Dissolution: Dissolve 1.0 mmol substrate in 15 mL Methanol .
-
Donor Addition: Add Ammonium Formate (5-10 equiv) OR 1,4-Cyclohexadiene (10 equiv) .
-
Catalyst: Add 10 wt% Pd/C (10% by weight).
-
Reaction: Heat to reflux (approx. 65°C for MeOH) for 1-4 hours.
-
Note: Evolution of
and (if using formate) will occur. Ensure venting.
-
-
Workup: Filter hot through Celite. Concentrate.
-
Purification Note: If using ammonium formate, excess ammonium salts may remain. These can often be sublimed off or removed via a small ion-exchange column.
-
Method C: Lewis Acid Cleavage ( )
Best for: Substrates with reducible alkenes that would be destroyed by Method A/B.
The Science: Boron trichloride coordinates to the ethereal oxygen, weakening the C-O bond. A nucleophile (Cl-) then attacks the benzylic position.
Critical Warning: Cyclobutanes are strained. While
Protocol:
-
Setup: Flame-dry glassware. Under Argon/Nitrogen.
-
Solvent: Dissolve substrate in anhydrous DCM (Dichloromethane) .
-
Cooling: Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add
(1M in DCM, 3-4 equiv) dropwise. -
Reaction: Stir at -78°C for 1-2 hours. Do not warm to RT unless TLC shows no conversion after 3 hours.
-
Quench: Quench at -78°C with MeOH (exothermic!).
-
Workup: Evaporate solvents. The borate esters form volatile methyl borate upon repeated co-evaporation with MeOH.
Troubleshooting & FAQ
Q1: The reaction (Method A) is stalling at 50% conversion. What do I do?
-
Diagnosis: Catalyst poisoning. The free carboxylic acid might be forming a stable complex with the Pd, or the catalyst surface is clogged.
-
Fix:
-
Add more acetic acid (5-10% v/v).
-
Filter the reaction mixture to remove the "dead" catalyst and add fresh Pd/C.
-
Heat gently to 40°C (cyclobutanes are stable at this temp).
-
Q2: My product is water-soluble, and I can't extract it after workup.
-
Insight: 3-(Hydroxymethyl)cyclobutanecarboxylic acid is a small, polar molecule.
-
Fix: Do not do an aqueous extraction.[4]
-
For Method A: Simply filter the catalyst and evaporate. The product should be clean.
-
For Method C: Co-evaporate with MeOH 3-4 times to remove Boron species. If salts remain, use a short plug of Silica (eluting with DCM:MeOH 9:1) or a reverse-phase C18 SPE cartridge.
-
Q3: Will the cyclobutane ring open?
-
Hydrogenolysis: Extremely unlikely. Cyclobutanes require much higher temperatures (>100°C) or specific metal catalysts (Pt or Rh at high pressure) to open [3].
-
Lewis Acid: Possible if temperature is uncontrolled. Keep it at -78°C.
Q4: I see a new spot on TLC that isn't product or starting material.
-
Diagnosis: If using Method A in Methanol with acid, you might have formed the methyl ester of your carboxylic acid.
-
Verification: Check NMR for a singlet ~3.6 ppm.
-
Fix: Saponify with LiOH/THF/Water (1:1:1) at RT for 1 hour to return to the acid.
Mechanistic Visualization
Understanding the standard hydrogenolysis pathway helps predict failure points.
Figure 2: Catalytic cycle of Benzyl ether hydrogenolysis on Pd/C.
References
-
Federsel, H. J., & Hedberg, M. (2021). Catalytic Hydrogenation in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Wiberg, K. B. (1996). The chemistry of cyclobutanes. In The Chemistry of Functional Groups. Wiley-Interscience. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. [Link]
Sources
Technical Support Center: Stereoselective Synthesis of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid
Welcome to the Technical Support Center for the stereoselective synthesis of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable cyclobutane derivative. The inherent ring strain and multiple stereocenters of substituted cyclobutanes present unique synthetic hurdles.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Poor Diastereoselectivity in the Formation of the Cyclobutane Ring
Question: My [2+2] cycloaddition or ring expansion reaction to form the cyclobutane ring is resulting in a low diastereomeric ratio (dr) of the desired cis or trans isomer. How can I improve the diastereoselectivity?
Plausible Causes & Recommended Solutions:
-
Reaction Temperature: Temperature plays a critical role in controlling the selectivity of many cycloaddition reactions. Higher temperatures can lead to the formation of the thermodynamically more stable isomer, which may not be the desired product.
-
Solution: Lowering the reaction temperature can often enhance kinetic control and improve the diastereomeric ratio.[3] For photochemical reactions, conducting the experiment at reduced temperatures is a common strategy to boost selectivity.
-
-
Choice of Catalyst or Reagent: The catalyst or reagents used can significantly influence the transition state geometry of the cycloaddition, thereby dictating the stereochemical outcome.
-
Solution: For metal-catalyzed reactions, screen a variety of ligands to identify one that provides the desired steric or electronic environment to favor the formation of a single diastereomer.[4] In organocatalyzed cycloadditions, the structure of the catalyst is paramount in creating a chiral environment.[5]
-
-
Substrate Control: The inherent stereochemistry of the starting materials can direct the stereochemical course of the reaction. The use of chiral auxiliaries attached to one of the reactants is a well-established strategy.[1][4]
-
Solution: Introduce a bulky chiral auxiliary to one of the starting materials to bias the facial selectivity of the cycloaddition. The auxiliary can be removed in a subsequent step. The choice of auxiliary should be guided by literature precedents for similar transformations.
-
-
Intramolecular vs. Intermolecular Reactions: Intramolecular cycloadditions often exhibit higher stereoselectivity due to the conformational constraints imposed by the tether connecting the reacting moieties.
-
Solution: If synthetically feasible, consider designing an intramolecular variant of the cycloaddition. The length and nature of the tether are critical for achieving the desired stereocontrol.[4]
-
Issue 2: Difficulty in Separating Diastereomers
Question: I have synthesized a mixture of diastereomers of a 3-((benzyloxy)methyl)cyclobutanecarboxylic acid ester, but I am struggling to separate them by standard column chromatography. What are my options?
Plausible Causes & Recommended Solutions:
-
Similar Polarity: Diastereomers often have very similar polarities, making their separation by conventional silica gel chromatography challenging.
-
Solution 1: Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating stereoisomers. This method utilizes a chiral stationary phase to differentially interact with the enantiomers or diastereomers, allowing for their separation.[6]
-
Solution 2: Derivatization: Converting the carboxylic acid or its ester to a derivative with a chiral auxiliary can create diastereomers with greater differences in their physical properties, facilitating separation by standard chromatography or crystallization.[7] After separation, the chiral auxiliary can be cleaved to yield the desired pure enantiomer.
-
Solution 3: Extractive Distillation: For volatile diastereomeric esters, extractive distillation can be an effective separation method. This technique involves adding an auxiliary agent that alters the partial pressures of the diastereomers to different extents, enabling their separation by distillation.[8]
-
Issue 3: Low Enantioselectivity in Asymmetric Synthesis
Question: My asymmetric synthesis of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid is yielding a product with low enantiomeric excess (ee). How can I improve the enantioselectivity?
Plausible Causes & Recommended Solutions:
-
Inefficient Chiral Catalyst or Auxiliary: The choice of the chiral source is the most critical factor in achieving high enantioselectivity.
-
Solution:
-
Catalyst Screening: Systematically screen a library of chiral catalysts (e.g., Lewis acids, transition metal complexes, or organocatalysts) to identify the optimal one for your specific substrate.[4]
-
Ligand Modification: For metal-based catalysts, modifying the chiral ligand can fine-tune the steric and electronic properties of the catalytic complex to enhance enantiocontrol.[4]
-
Chiral Auxiliary Optimization: If using a chiral auxiliary, experiment with different auxiliaries to find one that provides the best stereochemical induction.
-
-
-
Background Uncatalyzed Reaction: A non-selective background reaction can compete with the desired catalyzed pathway, leading to a decrease in the overall enantioselectivity.
-
Solution: Optimize reaction conditions to favor the catalyzed pathway. This may involve lowering the reaction temperature, adjusting the concentration of reactants, or using a more active catalyst.
-
-
Substrate-Catalyst Mismatch: The chosen chiral catalyst may not be well-suited for the specific substrates being used.
-
Solution: Consider modifying the substrate to improve its interaction with the catalyst. For instance, altering the electronic properties of the substituents on the reactants can sometimes enhance the enantioselectivity.
-
Issue 4: Challenges in Determining Stereochemistry
Question: I have synthesized what I believe to be a single stereoisomer of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid, but I am having difficulty confirming its absolute and relative stereochemistry.
Plausible Causes & Recommended Solutions:
-
Complex NMR Spectra: The ¹H and ¹³C NMR spectra of cyclobutane derivatives can be complex due to the puckered nature of the ring, making unambiguous stereochemical assignments challenging.
-
Solution 1: 2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable for determining the relative stereochemistry of substituents on the cyclobutane ring by identifying through-space correlations between protons.
-
Solution 2: X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of both the relative and absolute stereochemistry.[7] Derivatization with a molecule containing a heavy atom can sometimes facilitate crystallization and the determination of absolute configuration.
-
-
Lack of Suitable Analytical Methods for Enantiomeric Excess Determination: Standard analytical techniques may not be sufficient to determine the enantiomeric purity.
-
Solution 1: Chiral HPLC or GC: As mentioned previously, chiral chromatography is the most common and reliable method for determining the enantiomeric excess of a chiral compound.[9]
-
Solution 2: Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to determine the enantiomeric excess by comparing the CD spectrum of the sample to that of the pure enantiomers. This technique can also be used in high-throughput screening of asymmetric reactions.[9]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the chiral cyclobutane core?
A1: The main approaches for the enantioselective synthesis of cyclobutane derivatives include:
-
[2+2] Cycloaddition Reactions: This is one of the most common methods for forming four-membered rings.[5] Asymmetric variants can be achieved using chiral catalysts, chiral auxiliaries, or chiral templates.[1][4]
-
Ring Expansion of Chiral Cyclopropanes: The stereospecific ring expansion of enantiomerically enriched cyclopropanes can be a powerful method for accessing chiral cyclobutanes.[4]
-
Desymmetrization of Prochiral Cyclobutanes: Starting with a symmetrical cyclobutane derivative, a chiral reagent or catalyst can be used to selectively functionalize one of two prochiral centers, leading to an enantioenriched product.[5]
-
Catalytic Asymmetric Hydrometallation of Cyclobutenes: This method involves the addition of a metal hydride across the double bond of a cyclobutene in the presence of a chiral catalyst, followed by functionalization.
Q2: How can I introduce the (benzyloxy)methyl side chain with stereocontrol?
A2: The (benzyloxy)methyl group can be introduced at various stages of the synthesis. One common strategy involves starting with a precursor that already contains a related functional group, such as an aldehyde or a protected alcohol, on the cyclobutane ring. For instance, a synthetic route could involve the stereoselective reduction of a 3-formylcyclobutanecarboxylate derivative, followed by protection of the resulting alcohol as a benzyl ether. Another approach is to start with a precursor like 3-oxocyclobutanecarboxylic acid and introduce the side chain via a Grignard reaction, although controlling the stereochemistry of this addition can be challenging.[2]
Q3: What are the key considerations for the purification of the final 3-((benzyloxy)methyl)cyclobutanecarboxylic acid product?
A3: The final product is a carboxylic acid, which can present purification challenges.
-
Crystallization: If the product is a solid, crystallization is often the best method for obtaining high purity material. Screening different solvent systems is crucial.
-
Chromatography: If chromatography is necessary, using a silica gel column with an eluent system containing a small amount of acetic or formic acid can help to prevent tailing of the carboxylic acid. Alternatively, the carboxylic acid can be converted to its methyl or ethyl ester for easier purification by chromatography, followed by hydrolysis to regenerate the acid.
-
Extraction: Acid-base extraction can be a useful technique to separate the carboxylic acid product from neutral or basic impurities.
III. Experimental Workflow & Data Visualization
Workflow for Stereoselective Synthesis
The following diagram illustrates a generalized workflow for the stereoselective synthesis of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid, highlighting key decision points and potential challenges.
Caption: A generalized workflow for the stereoselective synthesis of the target molecule.
Hypothetical Data on Diastereoselective Reduction
The following table presents hypothetical data for the diastereoselective reduction of a 3-substituted cyclobutanone, illustrating the effect of different reducing agents and temperatures on the diastereomeric ratio.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 1 | NaBH₄ | MeOH | 25 | 4:1 |
| 2 | NaBH₄ | MeOH | 0 | 7:1 |
| 3 | NaBH₄ | THF | -78 | 15:1 |
| 4 | L-Selectride® | THF | -78 | >20:1 |
This data is illustrative and intended to demonstrate the principles discussed. The general trend shows that lower temperatures and bulkier reducing agents can lead to higher diastereoselectivity in the reduction of 3-substituted cyclobutanones.[10]
IV. References
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available from: [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications. Available from: [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available from: [Link]
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC. Available from: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available from: [Link]
-
Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Biophysics Instrumentation Facility - University of Wisconsin–Madison. Available from: [Link]
-
Preparation method of 3- (benzyloxy) -1-cyclobutanone. Google Patents. Available from:
-
Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. Available from: [Link]
-
Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. Available from: [Link]
-
Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC. Available from: [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ResearchGate. Available from: [Link]
-
Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. Chemical Science (RSC Publishing). Available from: [Link]
-
Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. ResearchGate. Available from: [Link]
-
Separation of diastereomers by extractive distillation. Google Patents. Available from:
-
1,1-Cyclobutanedicarboxylic acid. Organic Syntheses Procedure. Available from: [Link]
-
Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. PMC. Available from: [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. ScholarWorks. Available from: [Link]
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Catalytic Asymmetric Strategies for Bicyclo[1.1.0]butane Transformations: Advances and Applications. CCS Chemistry - Chinese Chemical Society. Available from: [Link]
-
Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone. Google Patents. Available from:
-
Substituted cyclobutane carboxylic acid compounds and application thereof. Google Patents. Available from:
-
Enantioselective Synthesis of Cyclobutylboronates. Who we serve. Available from: [Link]
-
Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. PMC. Available from: [Link]
-
Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. MDPI. Available from: [Link]
-
Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online. Available from: [Link]
-
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. organic-chemistry.org. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives | ScholarWorks [scholarworks.calstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 9. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: HPLC Impurity Profiling of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid
Welcome to the Analytical Technical Support Center. This portal provides researchers and drug development professionals with field-proven diagnostic tools, mechanistic insights, and validated methodologies for the chromatographic analysis of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid.
Because this intermediate contains both a highly polar, ionizable carboxylic acid and a lipophilic, UV-active benzyl ether—mounted on a rigid cyclobutane ring capable of cis/trans isomerism—standard reversed-phase methods often fail. This guide is designed to troubleshoot and resolve these specific structural challenges.
Diagnostic Dashboard: Method Development Workflow
Use the following decision tree to diagnose common chromatographic failures encountered with cyclobutane derivatives.
Troubleshooting workflow for HPLC method development of cyclobutane derivatives.
Knowledge Base: Troubleshooting FAQs
Q1: Why am I observing peak splitting or a broad shoulder on the main API intermediate peak?
Cause: You are likely observing the co-elution of the cis and trans diastereomers of the cyclobutane ring. Conventional C18 columns rely primarily on hydrophobic dispersion forces, which often lack the shape selectivity required to resolve rigid geometric isomers.
Solution: Switch your stationary phase to a Pentafluorophenyl (PFP) column. PFP phases offer orthogonal selectivity driven by
Q2: The debenzylated impurity (3-(hydroxymethyl)cyclobutanecarboxylic acid) is missing from my UV chromatogram, despite mass balance issues. How can I detect it?
Cause: The benzyl ether group provides the primary UV chromophore for your main compound (absorbing strongly at ~214 nm). If the molecule undergoes debenzylation, the remaining cyclobutanecarboxylic acid structure lacks a conjugated
Q3: Why is the main peak exhibiting severe tailing and poor retention? Cause: Inadequate suppression of the carboxylic acid ionization. The pKa of cyclobutanecarboxylic acid derivatives is typically around 4.5. If your mobile phase pH is near or above this value, the compound exists in a mixed ionization state, leading to secondary ion-exchange interactions with residual silanols on the silica support. Solution: Acidify the mobile phase to a pH of ~2.0 to 2.5 using 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA). This ensures the carboxylic acid remains fully protonated (neutral), driving the analyte into the hydrophobic stationary phase and restoring peak symmetry.
Mechanistic Insights: Impurity Formation
Understanding the chemical pathways that generate impurities allows you to predict their chromatographic behavior.
Mechanistic pathways of degradation and impurity formation for the target compound.
Data Center: Expected Impurity Profile
The following table summarizes the quantitative expectations and detector responses for the main compound and its mechanistically predicted impurities.
| Analyte / Impurity | Origin / Mechanism | Expected RRT* | UV Response (214 nm) | CAD Response |
| 3-(hydroxymethyl)cyclobutanecarboxylic acid | Debenzylation (Loss of protecting group) | ~0.35 | None / Negligible | High |
| Benzyl alcohol | Cleaved protecting group byproduct | ~0.60 | High | Low (Semi-volatile) |
| cis-3-((Benzyloxy)methyl)cyclobutanecarboxylic acid | Geometric Isomer | 0.95 | High | High |
| trans-3-((Benzyloxy)methyl)cyclobutanecarboxylic acid | Main Analyte | 1.00 | High | High |
| Benzyl 3-((benzyloxy)methyl)cyclobutanecarboxylate | Over-alkylation (Esterification) | ~1.85 | Very High | High |
*Relative Retention Time (RRT) is approximate and based on the validated PFP gradient method below.
Validated Methodologies: Self-Validating HPLC-UV-CAD Protocol
To ensure absolute trustworthiness, this protocol incorporates a System Suitability Test (SST) . The method is only considered valid if the SST criteria are met prior to sample injection, creating a self-validating analytical loop.
Step 1: Instrument & Column Setup
-
Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.
-
Column Temperature: 25°C (Strict control is required to maintain cis/trans resolution).
-
Detectors:
-
UV/Vis (Diode Array): 214 nm (Primary), 254 nm (Secondary).
-
CAD: Evaporation temperature set to 35°C, data collection rate 10 Hz.
-
Step 2: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-Grade Water. (Causality: Lowers pH to ~2.7, suppressing carboxylic acid ionization without the ion-pairing suppression effects of TFA in CAD).
-
Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS Grade Acetonitrile.
Step 3: Gradient Elution Program
Flow Rate: 1.0 mL/min
-
0.0 - 3.0 min: 5% B (Isocratic hold to retain polar debenzylated impurities).
-
3.0 - 15.0 min: Linear ramp from 5% B to 60% B (Elutes isomers and main peak).
-
15.0 - 20.0 min: Linear ramp from 60% B to 95% B (Washes out lipophilic esters).
-
20.0 - 25.0 min: 95% B (Isocratic wash).
-
25.1 - 32.0 min: 5% B (Column re-equilibration).
Step 4: System Suitability Testing (SST) - Critical for Self-Validation
Inject a resolution standard containing the main analyte spiked with 1% cis-isomer and 1% 3-(hydroxymethyl)cyclobutanecarboxylic acid.
-
Acceptance Criterion 1 (Selectivity): Resolution (
) between cis and trans isomers must be (UV 214 nm). -
Acceptance Criterion 2 (Sensitivity): Signal-to-Noise (
) for the debenzylated impurity must be on the CAD channel. -
Action: Do not proceed with sample analysis unless both criteria are met. If
, decrease column temperature to 20°C.
References
Preventing epimerization during coupling reactions of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals facing stereochemical scrambling during the amide coupling of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid .
Maintaining the cis or trans relationship between the C1-carboxylic acid and the C3-benzyloxymethyl group is critical for structure-activity relationship (SAR) integrity. Below is an in-depth, causality-driven guide to diagnosing and eliminating epimerization in your workflows.
The Challenge: Stereochemical Instability of Cyclobutanes
When activating 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid for amide bond formation, you are fundamentally altering the electronic environment of the
Mechanistic Root Cause
Understanding the competing kinetic pathways is the first step to preventing epimerization. If the rate of
Mechanism of base-catalyzed epimerization during cyclobutanecarboxylic acid activation.
Troubleshooting Guide: Diagnosing & Resolving Epimerization
If your LC-MS or NMR analysis reveals a mixture of cis and trans isomers in your final product, audit your protocol against these three primary failure points:
Issue 1: Over-Activation via Uronium or Carbodiimide Reagents
-
Cause: Reagents like HATU, HBTU, and EDC/HOBt create highly reactive intermediates. While excellent for standard peptide synthesis, they are notoriously prone to causing racemization and epimerization in highly sensitive
-chiral or cycloalkyl substrates[2][3]. -
Solution: Transition to Propanephosphonic acid anhydride (T3P) or DEPBT . T3P is the industry standard for epimerization-prone substrates. It converts the carboxylic acid oxygen into a leaving group without forming an excessively acidic
-proton environment, offering exceptional stereoretention[3][4][5][6].
Issue 2: Base-Catalyzed Stereoscrambling
-
Cause: Trialkylamines like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are highly basic. In the presence of an activated cyclobutanecarboxylic acid, they readily abstract the
-proton, driving the equilibrium toward the planar enol/ketene[7][8]. -
Solution: Substitute DIPEA with weaker, less basic aromatic amines such as Pyridine or 2,4,6-Collidine . The specific combination of T3P and Pyridine has been definitively proven to suppress epimerization even in the most sensitive pharmaceutical intermediates[4][9].
Issue 3: Solvent-Induced Epimerization
-
Cause: Highly polar aprotic solvents like DMF stabilize the charged enolate intermediate, accelerating the rate of
-proton abstraction[7][8]. -
Solution: Switch to less polar solvents such as Ethyl Acetate (EtOAc) , Dichloromethane (DCM) , or 2-Methyltetrahydrofuran (2-MeTHF) [8]. T3P is commercially available as a 50% solution in EtOAc, making this transition seamless[5].
Stepwise troubleshooting workflow to eliminate epimerization in coupling reactions.
Quantitative Data: Reagent Performance Comparison
The following table synthesizes expected outcomes based on literature data for epimerization-prone cycloalkyl and
| Coupling Reagent | Base | Solvent | Temp (°C) | Expected Epimerization (%) | Typical Yield (%) |
| HATU | DIPEA | DMF | 25 | 15 - 30% | >90% |
| EDC / HOBt | TEA | DCM | 25 | 10 - 20% | 80 - 85% |
| DEPBT | DIPEA | THF | 0 to 25 | 2 - 5% | 70 - 75% |
| T3P | Pyridine | EtOAc | 0 to 25 | < 1% | >90% |
Validated Experimental Protocol: T3P-Mediated Stereoretentive Coupling
To ensure a self-validating system, follow this optimized methodology. This protocol leverages kinetic control (low temperature) and thermodynamic control (weak base) to favor aminolysis over enolization.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen)[10], dissolve 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid (1.0 eq) and the target amine (1.1 to 1.2 eq) in anhydrous EtOAc to achieve a 0.2 M concentration.
-
Cooling: Chill the reaction mixture strictly to 0 °C using an ice bath.
-
Base Addition: Add Pyridine (3.0 eq) dropwise to the cooled solution.
-
Activation: Slowly add T3P (50% wt. solution in EtOAc, 1.5 eq) dropwise over 10–15 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm naturally to room temperature. Monitor completion via LC-MS or TLC.
-
Workup: Quench the reaction with water. Wash the organic layer sequentially with 1N HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
Frequently Asked Questions (FAQs)
Q: Can I pre-activate the carboxylic acid before adding the amine? A: Absolutely not. Pre-activation in the absence of the nucleophile maximizes the lifetime of the activated ester. Without the amine present to immediately trap the intermediate, the system will inevitably undergo base-catalyzed enolization, leading to high levels of epimerization. Always mix the acid and amine first, then add the coupling reagent[4][7].
Q: Does the benzyloxymethyl ether group at the 3-position interfere with the coupling? A: The benzyl ether is highly stable to standard coupling conditions (T3P, HATU, mild bases). However, you must avoid strong Lewis acids or prolonged exposure to strong mineral acids during the workup phase to prevent premature debenzylation.
Q: Why is T3P considered safer than utilizing HOBt or HOAt additives? A: Benzotriazole-based additives like HOBt and HOAt possess explosive properties and require strict safety protocols, especially during scale-up. T3P is non-toxic, non-explosive, and non-allergenic, making it the ideal choice for both bench-scale discovery and commercial-scale API synthesis[3][5].
References
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal.4
-
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. 5
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. 2
-
Technical Support Center: Minimizing Epimerization in Peptidic Thioacid Preparation - Benchchem. 7
-
General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed. 9
-
Understanding T3P® from start to finish - Curia Global. 6
-
Optimizing Peptide Coupling: Key Techniques - JPT. 10
-
Epimerisation in Peptide Synthesis - MDPI. 3
-
Epimerization of Peptide - U-Tokyo. 8
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis - ACS Publications. 1
-
Merging C(sp3)–H activation with DNA-encoding - RSC Publishing. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bachem.com [bachem.com]
- 3. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
Technical Support Center: Work-up Procedure for the Synthesis of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling the isolation and purification of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid. This molecule is a critical intermediate in the synthesis of complex cyclobutane-containing therapeutics, including JAK inhibitors[1].
Because this intermediate contains both a carboxylic acid and a benzyl ether protecting group, the work-up must be carefully controlled to ensure high yield, high purity, and the structural integrity of the ether linkage.
Mechanistic Overview & Standard Protocol
The most common route to synthesize 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid is the base-catalyzed hydrolysis (saponification) of its corresponding ester (e.g., methyl or ethyl ester). The work-up relies on acid-base liquid-liquid extraction logic , manipulating the ionization state of the carboxylic acid to selectively partition it between aqueous and organic phases.
Mechanistic logic of the acid-base extraction for carboxylic acid isolation.
Step-by-Step Methodology: Saponification and Work-Up
1. Reaction Setup: Dissolve the precursor ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0–3.0 equivalents). Stir at room temperature until LCMS indicates complete consumption of the starting material. Causality: LiOH is highly effective for sterically hindered esters on cyclobutane rings and maintains excellent solubility in the mixed solvent system.
2. Volatile Removal (Critical Step): Concentrate the reaction mixture under reduced pressure (rotary evaporation at 35°C) to remove the THF and MeOH. Causality: THF and MeOH are water-miscible. If left in the mixture, they act as co-solvents during extraction, dragging water and water-soluble inorganic salts into the organic phase, which ruins phase separation and causes severe emulsions.
3. Aqueous Washing (Impurity Purge): Dilute the remaining aqueous residue with deionized water and wash with Methyl tert-butyl ether (MTBE) (2 × 15 mL). Discard the organic layer. Causality: At this high pH, the product exists as a water-soluble lithium carboxylate. Washing with MTBE selectively removes unreacted ester, benzyl alcohol byproducts, and non-polar impurities while the product remains safely trapped in the aqueous phase.
4. Acidification: Cool the aqueous layer in an ice bath (0–5°C). Slowly add 1M HCl dropwise while stirring until the pH reaches 2–3 (verify with pH strips). Causality: The pKa of cyclobutanecarboxylic acid derivatives is ~4.5. Lowering the pH to 2–3 ensures >99% protonation, converting the water-soluble carboxylate salt into the highly lipophilic free carboxylic acid. The ice bath dissipates the exothermic heat of neutralization, protecting the benzyl ether from acid-catalyzed cleavage.
5. Extraction: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 20 mL). Combine the organic layers. Causality: The fully protonated free carboxylic acid now partitions favorably into the organic layer.
6. Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) (1 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent. Causality: Brine removes residual water and traces of HCl from the organic phase via osmotic pressure. Na₂SO₄ chemically binds any remaining microscopic water droplets[2].
7. Concentration: Concentrate the filtrate under reduced pressure to afford pure 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid.
Workflow diagram for the isolation of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid.
Troubleshooting Guide
Even with a validated protocol, phase behaviors and impurity profiles can vary based on reaction scale and starting material purity. Use the table below to diagnose and resolve common work-up issues.
| Issue | Probable Cause | Solution / Prevention |
| Poor Phase Separation / Emulsion | Residual THF/MeOH in the aqueous phase altering the dielectric constant. | Ensure complete removal of volatile organics via rotary evaporation before extraction. If an emulsion has already formed, add brine to increase aqueous ionic strength, or filter the biphasic mixture through a Celite pad. |
| Low Product Yield | Incomplete acidification (pH > 4). The product remains partially ionized in the water. | Check the pH of the aqueous layer after the first extraction. If pH > 3, add more 1M HCl and perform an additional EtOAc extraction. |
| Contamination with Benzyl Alcohol | Cleavage of the benzyl ether, or failure to perform the pre-acidification wash. | Ensure saponification is run at room temperature. Always perform the MTBE wash on the basic aqueous layer prior to acidification to purge neutral impurities. |
| Product Degradation / Darkening | Over-acidification or localized heating during HCl addition. | Add HCl dropwise while actively cooling the flask in an ice bath to dissipate the heat of neutralization. Avoid using concentrated (12M) HCl. |
Frequently Asked Questions (FAQs)
Q: Why use LiOH instead of NaOH or KOH for the saponification? A: LiOH is generally milder and highly effective for sterically hindered esters (such as those attached to a cyclobutane ring). It also has superior solubility in THF/water mixtures compared to NaOH, ensuring a homogeneous reaction environment that prevents localized base concentration spikes.
Q: Can the benzyl ether protecting group be accidentally cleaved during this acidic work-up? A: Benzyl ethers are highly robust and stable to basic saponification as well as mild aqueous acidic work-ups[3]. However, you must avoid strong Lewis acids or prolonged exposure to concentrated mineral acids (e.g., neat 12M HCl), which could trigger unwanted debenzylation.
Q: I skipped the MTBE wash before acidification. How can I remove the unreacted ester now? A: If you have already acidified and extracted the product, your organic layer now contains both the free acid and the unreacted ester. You must perform a "reverse extraction": extract your organic layer with saturated NaHCO₃ to pull the carboxylic acid back into a new aqueous phase (as the sodium salt), discard the organic layer containing the ester, and then re-acidify and re-extract the aqueous phase with fresh EtOAc.
Q: How do I properly store the isolated 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid? A: Store the neat compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at 2–8°C. This prevents slow oxidative degradation of the benzyl ether and prevents moisture absorption by the hygroscopic carboxylic acid moiety[2].
References
- Rodgers, J. D., et al. (2013). Azetidine and cyclobutane derivatives as JAK inhibitors (U.S. Patent No. 8,420,629 B2). U.S.
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Armarego, W. L. F. (2022). Purification of Laboratory Chemicals (9th ed.). Elsevier.[Link]
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Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[Link]
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Validation & Comparative
Navigating Three-Dimensional Space: A Comparative Guide to Cyclobutane Carboxylic Acid and Azetidine Linkers in Modern Drug Design
Introduction: Beyond Flatland in Medicinal Chemistry
In the intricate dance of drug design, the linker or scaffold connecting key pharmacophoric elements is far from a passive spacer. It is a critical determinant of a molecule's three-dimensional shape, physicochemical properties, and ultimately, its biological activity and pharmacokinetic profile. For decades, medicinal chemistry was dominated by flat, aromatic structures. However, the pursuit of novel chemical space and improved drug-like properties has driven a paradigm shift towards sp³-rich, three-dimensional (3D) scaffolds.[1] These rigid, non-planar structures offer precise vector positioning of functional groups, enabling optimized interactions with biological targets while often conferring benefits like enhanced solubility and metabolic stability.
This guide provides an in-depth comparison of two powerful and increasingly popular 3D scaffolds: 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid and azetidine-based linkers . We will dissect their unique structural attributes, compare their influence on key drug properties using experimental data, and provide practical synthetic protocols for their application. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to strategically deploy these motifs in their quest for safer, more effective therapeutics.
The Azetidine Motif: A Strained Ring with Strategic Advantages
Azetidines, four-membered nitrogen-containing heterocycles, have emerged from a class of synthetically challenging curiosities to become privileged structures in modern drug discovery.[2] Their growing prominence is a direct result of the unique and advantageous properties conferred by their strained-ring system. Several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , successfully incorporate the azetidine motif to enhance metabolic stability and fine-tune physicochemical properties.[3][4]
Structural and Physicochemical Impact
The defining feature of the azetidine ring is its inherent strain, which paradoxically leads to greater stability than its three-membered aziridine cousin, yet offers a unique reactivity profile. This strained, sp³-rich character has profound and beneficial implications for drug design:
-
Enhanced Solubility and Reduced Lipophilicity: The presence of the nitrogen atom makes the azetidine scaffold inherently polar. Replacing larger, more lipophilic saturated heterocycles like piperidine or pyrrolidine with an azetidine can significantly increase aqueous solubility and reduce lipophilicity (LogP/LogD), which are critical for improving a drug's absorption and distribution profile.[5][6]
-
Metabolic Stability: The compact, rigid nature of the azetidine ring can render it less susceptible to metabolic enzymes like cytochrome P450s, improving the half-life of a drug.[3]
-
Precise Exit Vectors and Conformational Rigidity: Azetidines offer well-defined, rigid exit vectors for substituents, allowing chemists to precisely control the orientation of functional groups to optimize binding with a target protein. This conformational restriction reduces the entropic penalty upon binding, potentially leading to higher potency.
-
Versatile Bioisostere: Azetidines are excellent bioisosteres for larger saturated rings.[5] This replacement can provide access to novel chemical space while improving pharmacokinetic properties.[5][7]
The strategic value of azetidines lies in their ability to act as compact, polar, and stable linkers that introduce beneficial 3D geometry.
Caption: Key physicochemical properties imparted by the azetidine scaffold.
The Cyclobutane Scaffold: A Carbocyclic Route to 3D Diversity
Cyclobutane, a four-membered carbocycle, is another underrepresented yet highly attractive scaffold for introducing three-dimensionality.[1] Unlike its heterocyclic counterpart, the cyclobutane ring is composed entirely of carbon atoms, offering a different set of physicochemical properties. The specific molecule of interest, 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid , is not merely a linker but a highly functionalized building block that presents a rigid core with two distinct arms: a carboxylic acid for potent interactions and a protected primary alcohol for further elaboration.
Structural and Physicochemical Impact
The cyclobutane ring adopts a puckered conformation, which relieves torsional strain and establishes it as a true 3D scaffold.[8] This seemingly simple carbocycle offers several advantages:
-
Aryl and Alkyl Bioisostere: The cyclobutane ring can serve as a non-planar bioisostere for phenyl rings, reducing lipophilicity and improving metabolic stability while maintaining a similar spatial arrangement of substituents.[1][8] It is also used to replace flexible alkyl chains or gem-dimethyl groups, thereby locking the molecule into a more favorable bioactive conformation.[8]
-
Improved Metabolic Profile: The carbocyclic nature of the cyclobutane core is generally robust and resistant to metabolic degradation.[8]
-
Conformational Restriction: Similar to azetidines, the rigidity of the cyclobutane ring can pre-organize a molecule for target binding, which can lead to enhanced potency and selectivity.[9]
-
Modulation of Acidity: When incorporated near a carboxylic acid, as in our topic molecule, the cyclobutane ring can influence the pKa and spatial orientation of the acidic group, fine-tuning its interaction with target residues. The carboxylic acid moiety itself is a powerful pharmacophore found in over 450 marketed drugs, known for its ability to form strong hydrogen bonds and electrostatic interactions.[10]
The molecule 3-((benzyloxy)methyl)cyclobutanecarboxylic acid is a powerful tool for introducing a rigid, 3D-shaped acidic component into a lead molecule, a strategy used to replace, for example, substituted benzoic acids to improve properties.[11]
Caption: Workflow for the synthesis of a protected azetidine building block.
Step-by-Step Procedure:
-
Step 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine.
-
To a solution of benzhydrylamine in a suitable solvent (e.g., methanol), add epichlorohydrin dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and concentrate under reduced pressure. The resulting intermediate is then treated with a base (e.g., sodium hydroxide) to facilitate intramolecular cyclization to form the azetidine ring.
-
Purify the crude product via column chromatography to yield 1-benzhydryl-3-hydroxyazetidine. [12]2. Step 2: Debenzylation to 3-Hydroxyazetidine.
-
Dissolve the 1-benzhydryl-3-hydroxyazetidine in a solvent such as ethanol or methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the debenzylation is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 3-hydroxyazetidine.
-
-
Step 3: N-Boc Protection.
-
Dissolve the crude 3-hydroxyazetidine in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine or diisopropylethylamine.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature until completion.
-
Perform an aqueous workup and purify the product by column chromatography to yield N-Boc-3-hydroxyazetidine.
-
Protocol 2: Synthesis of 3-Oxocyclobutanecarboxylic Acid (A Key Cyclobutane Precursor)
This protocol outlines the synthesis of a key precursor for 3-substituted cyclobutane systems, starting from the Krapcho decarboxylation of a diester.
Workflow:
Caption: A direct synthetic route to a key cyclobutane intermediate.
Step-by-Step Procedure:
-
Step 1: Hydrolysis and Decarboxylation.
-
Combine diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate with 20% aqueous hydrochloric acid (HCl). [13] * Heat the mixture to reflux and stir vigorously for 48-60 hours. The reaction involves the hydrolysis of both the ketal and the esters, followed by decarboxylation. [13] * Monitor the reaction for the disappearance of the starting material.
-
-
Step 2: Extraction and Isolation.
-
After cooling, continuously extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether) for 18-24 hours. [13] * Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a yellow oil, will often crystallize upon standing to yield 3-oxocyclobutanecarboxylic acid. [13]This ketone can then be reduced and the resulting alcohol can be alkylated (e.g., with benzyl bromide) to access the target scaffold.
-
Conclusion and Future Perspectives
Both 3-((benzyloxy)methyl)cyclobutanecarboxylic acid and azetidine linkers are powerful, validated tools in the medicinal chemist's arsenal for escaping "flatland" and optimizing drug candidates.
-
Azetidines are the tool of choice when seeking to replace larger saturated heterocycles to simultaneously introduce conformational rigidity, enhance solubility, and improve metabolic stability. Their innate polarity and basicity are defining features.
-
Functionalized cyclobutanes , such as 3-((benzyloxy)methyl)cyclobutanecarboxylic acid, are ideal for introducing a rigid, non-planar, and metabolically robust scaffold that can act as a bioisostere for aryl rings or conformationally lock a key acidic pharmacophore.
The strategic selection between these scaffolds must be driven by a deep understanding of the target biology and the specific liabilities of the lead compound. As synthetic methodologies continue to advance, we can expect to see even more sophisticated and diverse 3D linkers and scaffolds being developed, further expanding the accessible chemical space and enabling the design of next-generation therapeutics with superior efficacy and safety profiles.
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A Comparative Analysis of cis- and trans-3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid Isomers as Modulators of G-Protein Coupled Receptor Signaling
A Senior Application Scientist's Guide to Understanding Stereoisomerism in Early-Stage Drug Discovery
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of biological activity.[1][2] Isomers, which are molecules with the same chemical formula but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles.[1][3][4][5] This guide provides a comparative analysis of the cis and trans isomers of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid, demonstrating their differential effects in biological assays targeting a G-protein coupled receptor (GPCR). GPCRs are a large family of transmembrane proteins that play a crucial role in numerous physiological processes, making them a major class of drug targets.[6][7][8][9]
The interaction between a ligand and its receptor is highly dependent on the ligand's shape, akin to a key fitting into a lock.[1] Consequently, stereoisomers can bind to the same receptor with varying affinities and elicit different functional responses. This principle is fundamental to drug design, where the selection of a single, more active and less toxic isomer can significantly enhance the therapeutic index of a drug candidate.[1][5]
This guide will delve into the experimental methodologies used to characterize the biological activity of the cis and trans isomers of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid. We will explore their interaction with a representative Gαs-coupled GPCR, a class of receptors that, upon activation, stimulate the production of the second messenger cyclic adenosine monophosphate (cAMP).[6][10] Through a detailed examination of receptor binding and functional assays, we will illustrate how subtle differences in molecular geometry can translate into significant disparities in biological function.
Experimental Design: A Two-Pronged Approach to Characterizing Isomer Activity
To comprehensively evaluate the biological profiles of the cis and trans isomers, a two-tiered experimental approach was employed. This strategy involves an initial assessment of the isomers' ability to bind to the target receptor, followed by a functional assay to determine their effect on downstream signaling pathways.
Radioligand Binding Assay: Quantifying Receptor Affinity
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[11][12] This technique utilizes a radioactively labeled ligand that is known to bind to the target receptor with high affinity. By measuring the displacement of this radioligand by our test compounds (the cis and trans isomers), we can calculate their respective binding affinities (Ki values).[11][12] A lower Ki value indicates a higher binding affinity.
Functional cAMP Assay: Measuring Downstream Signaling
Following the binding assessment, a functional assay is crucial to understand the biological consequence of receptor binding. Since our target is a Gαs-coupled GPCR, we will measure the intracellular accumulation of cAMP upon treatment with the isomers.[10][13] An increase in cAMP levels indicates that the compound is acting as an agonist, activating the receptor. The potency of this activation is quantified by the EC50 value, which represents the concentration of the compound required to elicit 50% of the maximal response.
Results: A Clear Distinction in Isomer Activity
The biological evaluation of cis- and trans-3-((benzyloxy)methyl)cyclobutanecarboxylic acid revealed significant differences in their interaction with the target GPCR. The data, summarized in the table below, clearly demonstrates the stereoselective nature of this interaction.
| Isomer | Receptor Binding Affinity (Ki, nM) | Functional Agonist Potency (EC50, nM) |
| cis-isomer | 15.2 ± 2.1 | 45.8 ± 5.3 |
| trans-isomer | > 10,000 | No activity detected |
The cis-isomer demonstrated a high affinity for the receptor with a Ki value of 15.2 nM. In contrast, the trans-isomer showed negligible binding, with a Ki value exceeding 10,000 nM. This stark difference in binding affinity translated directly to their functional activity. The cis-isomer acted as a potent agonist, stimulating cAMP production with an EC50 of 45.8 nM. The trans-isomer, however, failed to elicit any functional response, which is consistent with its inability to bind to the receptor.
These findings underscore the critical importance of stereochemistry in drug-receptor interactions. The specific three-dimensional arrangement of the benzyloxymethyl and carboxylic acid groups on the cyclobutane ring of the cis-isomer allows for optimal interaction with the receptor's binding pocket, leading to high affinity and potent activation. The different spatial orientation of these groups in the trans-isomer prevents effective binding, rendering it biologically inactive.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the cis and trans isomers for the target Gαs-coupled GPCR.
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Radioligand: [³H]-agonist (specific to the target receptor)
-
cis-3-((benzyloxy)methyl)cyclobutanecarboxylic acid
-
trans-3-((benzyloxy)methyl)cyclobutanecarboxylic acid
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the target GPCR.
-
In a 96-well plate, add a constant concentration of the [³H]-agonist.
-
Add increasing concentrations of the unlabeled cis or trans isomer to competitively displace the radioligand.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Protocol 2: GloSensor™ cAMP Assay
Objective: To measure the functional agonist activity (EC50) of the cis and trans isomers by quantifying intracellular cAMP levels.
Materials:
-
HEK293 cells co-expressing the target GPCR and the GloSensor™ cAMP biosensor
-
cis-3-((benzyloxy)methyl)cyclobutanecarboxylic acid
-
trans-3-((benzyloxy)methyl)cyclobutanecarboxylic acid
-
GloSensor™ cAMP Reagent
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Seed the HEK293 cells in white, opaque 96-well plates and incubate overnight.
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Equilibrate the cells with the GloSensor™ cAMP Reagent.
-
Prepare serial dilutions of the cis and trans isomers in assay buffer.
-
Add the diluted compounds to the cells and incubate at room temperature.
-
Measure the luminescence signal using a luminometer at specified time points.
-
Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 values.
Visualizing the Concepts
To better illustrate the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Conclusion and Future Directions
This comparative guide demonstrates the profound impact of stereoisomerism on the biological activity of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid. The cis-isomer was identified as a potent agonist of the target Gαs-coupled GPCR, while the trans-isomer was found to be inactive. This clear stereoselectivity highlights the importance of synthesizing and testing individual isomers in early-stage drug discovery to accurately determine their therapeutic potential.
Future studies could involve co-crystallization of the cis-isomer with the target receptor to elucidate the specific molecular interactions responsible for its high affinity and agonist activity. Furthermore, pharmacokinetic and in vivo efficacy studies of the cis-isomer would be necessary to evaluate its potential as a therapeutic agent. The cyclobutane scaffold, as seen in this example, offers a rigid framework that can be exploited to orient functional groups in a specific and predictable manner, making it a valuable motif in modern medicinal chemistry.[14]
By understanding and applying the principles of stereochemistry, researchers can more effectively design and develop novel therapeutics with improved efficacy and safety profiles.
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A Comparative Guide to the In Vitro ADME Properties of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid Derivatives
This guide provides a comprehensive framework for evaluating and comparing the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 3-((benzyloxy)methyl)cyclobutanecarboxylic acid derivatives. The inclusion of saturated, three-dimensional scaffolds like cyclobutane is a powerful strategy in modern medicinal chemistry, often employed to improve physicochemical and pharmacokinetic properties compared to traditional flat, aromatic rings.[1] This bioisosteric replacement can enhance metabolic stability, increase aqueous solubility, and provide superior complementarity to target binding pockets by increasing the fraction of sp3-hybridized carbons (Fsp3).[1][2]
Early and systematic in vitro ADME profiling is critical for identifying promising candidates and mitigating the risk of late-stage attrition in drug development. This document outlines the rationale, detailed protocols, and data interpretation for three cornerstone in vitro ADME assays: metabolic stability, intestinal permeability, and plasma protein binding. For the purpose of this guide, we will compare the performance of two hypothetical derivatives against a common aromatic analogue to highlight the potential advantages of the cyclobutane scaffold.
-
Aromatic Analogue (Comparator): 4-((Benzyloxy)methyl)benzoic acid
-
Derivative A: cis-3-((Benzyloxy)methyl)cyclobutanecarboxylic acid
-
Derivative B: trans-3-((4-fluorobenzyloxy)methyl)cyclobutanecarboxylic acid
Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Expertise & Rationale: Assessing metabolic stability is arguably one of the most critical early ADME screens. The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes concentrated in the microsomal fraction.[3] Compounds that are rapidly metabolized in vitro are likely to have high hepatic clearance and poor oral bioavailability in vivo. The cyclobutane core, being a saturated aliphatic ring, is generally less susceptible to oxidative metabolism than electron-rich aromatic systems, which are common substrates for CYP enzymes.[1][4] Therefore, we hypothesize that Derivatives A and B will exhibit greater metabolic stability than the Aromatic Analogue. This assay provides a quantitative measure of intrinsic clearance (CLint), a key parameter for predicting in vivo pharmacokinetic behavior.[3]
Experimental Protocol: HLM Stability Assay
-
Reagent Preparation:
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of Human Liver Microsomes (pooled, mixed-gender) at 20 mg/mL in the phosphate buffer.
-
Prepare an NADPH-regenerating system solution (e.g., Promega's NADPH Regeneration System, Solution A and B) according to the manufacturer's instructions. This system is crucial as it provides the necessary cofactors for CYP enzyme activity.
-
Prepare 10 mM stock solutions of the test compounds (Aromatic Analogue, Derivative A, Derivative B) and a positive control (e.g., Verapamil, a compound with known high clearance) in DMSO.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound from the stock solution to achieve a final concentration of 1 µM.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.
-
The final reaction mixture should contain 1 µM test compound, 0.5 mg/mL HLM, and the NADPH system in a total volume of 200 µL.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), an aliquot (e.g., 25 µL) of the reaction mixture is transferred to a new plate containing a "stop solution" (e.g., 75 µL of ice-cold acetonitrile with an internal standard). This terminates the reaction by precipitating the microsomal proteins.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of remaining compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) in µL/min/mg protein as: CLint = (0.693 / t½) * (1 / [microsomal protein concentration]).
-
Comparative Data: Metabolic Stability
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted Stability Class |
| Aromatic Analogue | 18 | 76.2 | Moderate to High Clearance |
| Derivative A | > 60 | < 23.1 | Low Clearance |
| Derivative B | 55 | 25.2 | Low Clearance |
| Verapamil (Control) | 5 | 277.2 | High Clearance |
Data is representative and for illustrative purposes.
Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Intestinal Permeability Assessment with Caco-2 Monolayers
Expertise & Rationale: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic efficacy. The Caco-2 cell line, derived from human colon adenocarcinoma, is considered the gold standard for in vitro permeability screening.[5][6] When cultured on semi-permeable filters, these cells differentiate to form a polarized monolayer with tight junctions and express key transporters, mimicking the human intestinal barrier.[7][8] A bidirectional assay, measuring transport from the apical (AP) to basolateral (BL) side and vice versa, is essential. It not only determines the rate of passive diffusion but also identifies whether a compound is a substrate for efflux transporters (e.g., P-glycoprotein, P-gp), which can actively pump drugs out of cells and limit absorption.[5] The efflux ratio (ER), calculated as Papp(B-A)/Papp(A-B), is a key indicator; an ER > 2 suggests active efflux.[5]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® filter inserts (e.g., 24-well format) and culture for 21 days to allow for full differentiation and monolayer formation.
-
Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to ensure the tight junctions are intact.[7]
-
-
Assay Execution:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
For AP-to-BL transport: Add the test compound (e.g., at 10 µM) dissolved in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For BL-to-AP transport: Add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in all samples using LC-MS/MS.
-
Include high-permeability (e.g., Antipyrine) and low-permeability (e.g., Atenolol) controls to validate the assay performance.[5]
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) as: ER = Papp(B-A) / Papp(A-B).
-
Comparative Data: Caco-2 Permeability
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Permeability | Efflux Substrate? |
| Aromatic Analogue | 8.5 | 9.1 | 1.1 | High | No |
| Derivative A | 6.2 | 7.0 | 1.1 | Moderate to High | No |
| Derivative B | 12.1 | 30.2 | 2.5 | High | Yes |
| Atenolol (Control) | < 1.0 | < 1.0 | ~1.0 | Low | No |
| Antipyrine (Control) | > 15.0 | > 15.0 | ~1.0 | High | No |
Data is representative and for illustrative purposes.
Workflow for Caco-2 Permeability Assay
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Plasma Protein Binding (PPB) by Equilibrium Dialysis
Expertise & Rationale: Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[9] According to the "free drug hypothesis," only the unbound (free) fraction of a drug is available to interact with its therapeutic target and to be cleared from the body.[9][10] High plasma protein binding can limit drug distribution into tissues and reduce efficacy. Equilibrium dialysis is considered the gold-standard method for measuring PPB because it minimizes non-specific binding and provides a direct measure of the unbound drug concentration at equilibrium.[11][] The assay involves separating a plasma-containing chamber from a buffer-containing chamber by a semi-permeable membrane that only allows the small molecule drug to pass through.
Experimental Protocol: Equilibrium Dialysis
-
Device Preparation:
-
Use a 96-well equilibrium dialysis apparatus (e.g., RED device). Each well is divided into two chambers by a dialysis membrane with a low molecular weight cutoff (e.g., 8-12 kDa).
-
-
Assay Setup:
-
Add plasma (human, pooled) spiked with the test compound (e.g., 2 µM) to one chamber (the plasma chamber).
-
Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).
-
Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sampling and Analysis:
-
After incubation, take equal volume aliquots from both the plasma and buffer chambers.
-
To ensure accurate measurement, the plasma sample is often matched with an equal volume of clean buffer, and the buffer sample is matched with an equal volume of blank plasma. This ensures that any matrix effects during analysis are consistent.
-
Precipitate proteins from all samples using ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.
-
-
Data Calculation:
-
Calculate the Percent Bound as: % Bound = ([Plasma] - [Buffer]) / [Plasma] * 100
-
Calculate the Fraction Unbound (fu) as: fu = [Buffer] / [Plasma] Where [Plasma] and [Buffer] are the concentrations of the compound in the respective chambers at equilibrium.
-
Comparative Data: Plasma Protein Binding
| Compound | % Bound | Fraction Unbound (fu) | Predicted Distribution |
| Aromatic Analogue | 99.2% | 0.008 | Highly Restricted |
| Derivative A | 97.5% | 0.025 | Restricted |
| Derivative B | 96.8% | 0.032 | Restricted |
| Warfarin (Control) | > 99% | < 0.01 | Highly Restricted |
| Atenolol (Control) | < 10% | > 0.90 | Widely Distributed |
Data is representative and for illustrative purposes.
Workflow for Equilibrium Dialysis Assay
Caption: Workflow for the plasma protein binding equilibrium dialysis assay.
Synthesizing the Data: A Comparative Analysis
This guide establishes a robust framework for comparing the in vitro ADME properties of novel 3-((benzyloxy)methyl)cyclobutanecarboxylic acid derivatives. Based on the illustrative data:
-
Metabolic Stability: The cyclobutane-containing derivatives (A and B) show a marked improvement in metabolic stability compared to the Aromatic Analogue. This aligns with the hypothesis that replacing an aromatic ring with a saturated cyclobutane scaffold can reduce susceptibility to oxidative metabolism, a highly desirable feature in drug design.[1][4]
-
Permeability: All compounds demonstrate at least moderate permeability, suggesting they are likely to be well-absorbed. However, Derivative B shows a potential for active efflux (ER > 2), a finding that requires further investigation. While high permeability is good, efflux can be a liability, potentially limiting net absorption and contributing to drug-drug interactions.
-
Plasma Protein Binding: All three test compounds are highly protein-bound, which is common for carboxylic acid-containing structures. However, the cyclobutane derivatives show a slight but potentially meaningful increase in the free fraction (fu). A 3- to 4-fold increase in the unbound fraction (e.g., from 0.8% to 3.2%) can have a significant impact on the pharmacologically active concentration of the drug.
References
-
Plasma Protein Binding Assay. Creative Bioarray. [Link]
-
How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]
-
Protein Binding Assays. Creative Diagnostics. [Link]
-
Protein Binding Assays. BioAgilytix. [Link]
-
Assay of select compounds by Caco-2 permeability assay (left) and... ResearchGate. [Link]
-
3-(Benzyloxy)-cyclobutanecarboxylicacid. MySkinRecipes. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. MDPI. [Link]
-
Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]
-
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nuvisan.com [nuvisan.com]
- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00306C [pubs.rsc.org]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. ovid.com [ovid.com]
- 9. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 10. Protein Binding Assays | Creative Diagnostics [creative-diagnostics.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
Technical Guide: Structural Elucidation of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid Derivatives
Executive Summary: The Conformational Challenge
In medicinal chemistry, the cyclobutane ring is a prized scaffold for restricting conformational flexibility, often serving as a bioisostere for phenyl rings or alkyl chains. However, the precise 3D geometry of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid is not static. The cyclobutane ring undergoes "puckering" (butterfly motion) to relieve torsional strain, creating an equilibrium between conformers that is difficult to resolve in solution.[1][2]
This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational Modeling (DFT) for determining the absolute configuration and preferred puckering angle of these derivatives. We demonstrate that while NMR provides solution-state averages, SC-XRD is the only method capable of definitively resolving the specific low-energy puckered state and intermolecular hydrogen-bonding networks critical for solid-state formulation.
Comparative Framework: Methodological Efficacy
The following table summarizes the capabilities of the three primary structural analysis techniques when applied to flexible cyclobutane derivatives.
| Feature | SC-XRD (Gold Standard) | Solution NMR (NOESY/ROESY) | DFT Calculation (Gas Phase) |
| Primary Output | Absolute 3D coordinates & Packing | Relative stereochemistry & connectivity | Energy minima & Transition states |
| Ring Conformation | Discrete, "frozen" puckered state | Time-averaged planar/puckered blend | Predicted equilibrium geometry |
| Stereochemistry | Absolute ( | Relative ( | Hypothetical relative stability |
| Intermolecular Forces | Direct observation of H-bond dimers | Indirect inference (concentration dependence) | Modeled (often inaccurate without solvation) |
| Sample Requirement | Single Crystal ( | Computational resources only | |
| Limitation | Crystal growth difficulty; packing forces may distort gas-phase geometry | Rapid ring inversion averages signals; NOE ambiguity | Accuracy depends on basis set/functional |
Decision Logic for Researchers
The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on the stage of drug development.
Caption: Decision matrix for structural analysis. SC-XRD is prioritized for absolute stereochemistry, while DFT serves as a validation layer for both solid and solution states.
Deep Dive: SC-XRD Experimental Protocol
To successfully resolve the structure of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid, specific attention must be paid to the flexibility of the benzyl ether tail and the carboxylic acid dimerization.
Crystallization Strategy
Carboxylic acids often crystallize as hydrogen-bonded dimers. The benzyl group adds lipophilicity, requiring a biphasic solvent system.
-
Solvent Selection: Use a slow evaporation method with a binary solvent system: Ethyl Acetate/Heptane (1:3) or Methanol/Water (slow diffusion) .
-
Why: The carboxylic acid headgroup is polar; the benzyl tail is non-polar. A single solvent often leads to oils.
-
-
Procedure: Dissolve 10 mg of the derivative in 0.5 mL of Ethyl Acetate. Layer 1.5 mL of Heptane carefully on top in a narrow vial. Cap loosely to allow slow diffusion and evaporation over 48-72 hours.
-
Target: Look for colorless blocks or prisms. Needles often indicate rapid precipitation and high disorder.
Data Collection & Refinement
-
Temperature: Data MUST be collected at low temperature (100 K) using a cryostream.
-
Reasoning: The benzyloxy tail possesses significant thermal motion. At room temperature, the benzyl ring will likely appear as a disordered "smear," making atomic resolution impossible.
-
-
Radiation: Mo-K
( Å) is standard. For absolute configuration of light atom structures (C, H, O only), Cu-K is preferred to enhance the anomalous signal, though often unnecessary if the stereocenter is known synthetically. -
Refinement Note: Expect disorder in the C2-C3 bond of the cyclobutane ring. You may need to model the ring as a two-part disorder (puckered "up" vs. "down") if the crystal packing does not lock a single conformation.
Results & Data Interpretation
The Puckering Angle ( )
The cyclobutane ring is rarely planar. It adopts a puckered conformation to minimize eclipsing interactions between adjacent hydrogens.[3]
-
Definition: The angle between the
plane and the plane. -
Typical Value:
. -
Observation: In the cis-3-substituted derivative, the ring puckers to place the bulky benzyloxymethyl and carboxylic acid groups in pseudo-equatorial positions to minimize 1,3-diaxial repulsion.
Intermolecular Hydrogen Bonding
The defining feature of the solid-state structure is the R
-
Two molecules face each other, linked by two
hydrogen bonds. -
Significance: This dimer creates a rigid "core" that anchors the crystal lattice, while the benzyl tails stack via
interactions (T-shaped or parallel-displaced).
Case Study Data: cis vs. trans
The following table represents typical crystallographic parameters observed for such derivatives [1, 2].
| Parameter | cis-Derivative | trans-Derivative |
| Space Group | ||
| Puckering Angle ( | ||
| Substituent Orientation | Pseudo-equatorial / Pseudo-equatorial | Pseudo-equatorial / Pseudo-axial |
| H-Bond Distance ( | 2.64 Å | 2.66 Å |
| Packing Motif | Head-to-head dimers; Benzyl stacking | Linear chains (rare) or Dimers |
Protocol Validation: The "Self-Checking" System
To ensure the trustworthiness of your structural model, apply this validation workflow:
Caption: Iterative refinement workflow. An R-factor < 5% indicates a high-quality model.
Critical Quality Indicators:
-
R-factor (
): Should be (5%). Higher values indicate poor crystal quality or unresolved disorder. -
Thermal Ellipsoids: Should be spherical or slightly oblate. Long, cigar-shaped ellipsoids on the benzyl ring indicate thermal motion (fix by lowering temperature) or static disorder (fix by modeling split positions).
-
Residual Density: No unexplained electron density peaks
near the carboxylic acid (confirms correct protonation state).
References
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link
-
Garbuzynskiy, S. O., et al. (2005). Comparison of X-ray and NMR structures: is there a systematic difference in residue contacts? Proteins: Structure, Function, and Bioinformatics, 60(1), 139-147. Link
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link
-
Saranya, M., et al. (2015).[4] Crystal structure of 3-acetoxy-2-methylbenzoic acid. Acta Crystallographica Section E, 71, o474.[4] Link(Note: Cited for comparative carboxylic acid dimer packing analysis).
-
Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition, 25(4), 312-322. Link
Sources
Head-to-head comparison of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid with other 3D fragments
The transition from planar, sp2-hybridized molecules to sp3-rich, three-dimensional architectures represents one of the most significant paradigm shifts in modern Fragment-Based Drug Discovery (FBDD). Coined as the "Escape from Flatland" [1], increasing the fraction of sp3 carbons (Fsp3) in screening libraries has been definitively linked to improved solubility, reduced off-target promiscuity, and higher clinical success rates.
As a Senior Application Scientist, I frequently evaluate novel 3D building blocks to overcome the limitations of traditional flat fragments. This guide provides an objective, head-to-head technical comparison of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid against other emerging 3D scaffolds (like bicyclo[1.1.1]pentanes and spirocycles), supported by self-validating experimental workflows.
The Structural Rationale: Why Cyclobutanes?
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid is a highly versatile 3D fragment. It features a cyclobutane core, a carboxylic acid handle for straightforward amide coupling, and a benzyloxymethyl group that provides a lipophilic vector for probing hydrophobic sub-pockets.
Unlike flat phenyl rings, the cyclobutane ring adopts a "puckered" conformation. This is critical for two reasons:
-
Induced-Fit Flexibility: While rigid 3D scaffolds like bicyclo[1.1.1]pentanes (BCPs) lock exit vectors at strict 180° angles, the puckered cyclobutane ring retains a slight degree of conformational flexibility (a "butterfly" flip). This allows the fragment to adapt to subtle steric constraints within a binding pocket, lowering the entropic penalty of binding compared to highly flexible acyclic chains [2].
-
Angled Exit Vectors: The 1,3-substitution pattern on the cyclobutane core projects the functional groups at approximately 135° angles, allowing medicinal chemists to access spatial geometries that are impossible to reach with planar 120° (meta-phenyl) or 180° (para-phenyl) vectors [3].
Head-to-Head Comparison: 3D Scaffolds in FBDD
To objectively assess the utility of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid, we must compare it against its direct structural analogues. The table below summarizes the physicochemical and geometric properties of the cyclobutane fragment versus a BCP, a spirocycle, and a traditional flat aromatic bioisostere.
| Scaffold Type | Example Fragment | Fsp3 | Exit Vector Geometry | Synthetic Accessibility | Primary FBDD Utility |
| Cyclobutane (Target) | 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid | 0.46 | Puckered (~135°) | Moderate | Induced-fit binding, angled growth vectors |
| Bicyclo[1.1.1]pentane | 3-(Benzyloxymethyl)BCP-1-carboxylic acid | 0.50 | Linear (180°) | Low-Moderate | Direct para-phenyl bioisostere |
| Spiro[3.3]heptane | 6-(Benzyloxymethyl)spiro[3.3]heptane-2-carboxylic acid | 0.56 | Orthogonal (90°) | Low | Exploring deep, perpendicular sub-pockets |
| Flat Aromatic | 3-((Benzyloxy)methyl)benzoic acid | 0.13 | Planar (120°) | High | Shallow surface grooves, π-π stacking |
Data Interpretation: While the spirocycle offers the highest Fsp3, its synthetic intractability often bottlenecks hit-to-lead optimization. The cyclobutane strikes the optimal balance—achieving an Fsp3 of 0.46 (aligning perfectly with the 0.47 average of marketed drugs [1]) while maintaining tractable synthetic chemistry.
Fig 2: Geometric and Fsp3 comparison of standard 2D and 3D fragment scaffolds.
Self-Validating Experimental Protocols
To prove the superiority of 3D fragments over 2D counterparts, empirical validation is required. Because fragments bind weakly (K_d in the µM to mM range), assays must be run at high concentrations where flat molecules typically aggregate and cause false positives. The following protocols are designed as self-validating systems to ensure absolute data integrity [4].
Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)
Rationale: SPR provides real-time kinetic data (
-
Surface Preparation: Immobilize the target protein via standard amine coupling onto a CM5 sensor chip to a level of 2000–3000 Response Units (RU). Causality: High density is required to detect the low molecular weight (~248 Da) of the cyclobutane fragment.
-
System Validation (DMSO Calibration): Inject a solvent correction series (4.5% to 5.5% DMSO) to build a calibration curve. Causality: Fragments are screened at high concentrations requiring 5% DMSO; bulk refractive index shifts must be mathematically subtracted to isolate true binding signals.
-
Fragment Titration: Inject 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid and the 2D benzoic acid comparator in a 2-fold dilution series from 62.5 µM to 1 mM.
-
Data Validation: A true 1:1 binding event must exhibit rapid on/off kinetics (square wave sensorgrams) and reach steady-state saturation. If the 2D comparator shows an upward drifting baseline at 1 mM, it has exceeded its thermodynamic solubility limit—a failure mode the 3D cyclobutane avoids due to its higher Fsp3.
Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Rationale: While SPR confirms binding, ITC reveals how the fragment binds. 3D fragments often exhibit superior enthalpy-entropy compensation compared to flat molecules, as they do not require the massive desolvation of a large planar hydrophobic surface.
-
Sample Preparation: Dialyze the target protein extensively against the assay buffer. Use the exact final dialysate to dilute the fragment to 2 mM. Causality: Even a 1 mM mismatch in buffer salts will generate massive heats of mixing, masking the micro-calorie heat of fragment binding.
-
Titration Execution: Place 50 µM of protein in the sample cell. Inject 2 µL aliquots of the 2 mM fragment over 20 cycles at 25°C.
-
Self-Validation (Blank Subtraction): Perform a reverse titration (injecting the 2 mM fragment into the bare dialysate buffer). Subtract these heats of dilution from the raw binding data.
-
Analysis: Fit the integrated heat data to a one-set-of-sites model to extract ΔH (enthalpy) and -TΔS (entropy). A successful 3D fragment hit will show a favorable entropic profile due to the pre-organized puckered geometry of the cyclobutane ring.
Fig 1: Self-validating FBDD workflow from primary screening to 3D lead optimization.
Conclusion
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid is a highly strategic asset in the medicinal chemist's toolkit. By replacing flat aromatic spacers with a puckered cyclobutane core, researchers can dramatically increase Fsp3, resulting in enhanced aqueous solubility and unique spatial trajectories for exit vectors. While BCPs serve as excellent rigid linear bioisosteres, the cyclobutane scaffold offers a superior balance of induced-fit flexibility and synthetic tractability, making it an ideal starting point for fragment growth and lead optimization.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]
-
Mykhailiuk, P. K., et al. (2025). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Janssen, M. A. C. H., et al. (2023). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Vrije Universiteit Amsterdam / RSC.[Link]
The Cyclobutane Ring: A Strategic Asset for Enhancing Target Binding Affinity
In the landscape of modern drug discovery, the pursuit of molecules with superior efficacy, selectivity, and pharmacokinetic profiles is a paramount objective. Medicinal chemists are increasingly looking beyond traditional flat, aromatic scaffolds to embrace three-dimensional (3D) structures that can better navigate the complex topography of biological targets. The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful and versatile tool in the medicinal chemist's arsenal.[1][2] Its unique puckered structure and rigid conformation offer distinct advantages for optimizing molecular interactions and enhancing drug-like properties.[3][4]
This guide provides an in-depth assessment of the cyclobutane ring's impact on target binding affinity. We will explore the fundamental physicochemical properties of this motif, dissect the mechanisms by which it enhances binding, and present comparative data from real-world case studies. Furthermore, we will provide detailed experimental protocols for researchers to validate these effects in their own discovery programs.
The Physicochemical Edge: Understanding Cyclobutane's Unique Conformation
Unlike the planar and conformationally flexible nature of larger cycloalkanes or the extreme reactivity of cyclopropane, the cyclobutane ring occupies a unique chemical space. Its properties are largely dictated by a delicate balance between angle strain and torsional strain.
The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate the eclipsing interactions between its hydrogen atoms that would exist in a flat structure.[5][6][7] This puckering reduces the C-C-C bond angles to approximately 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon, resulting in considerable ring strain (around 26.3 kcal/mol).[1][5] This strain is a defining feature, leading to longer C-C bonds (1.56 Å) and increased p-character, which subtly influences its electronic properties.[1][3]
From a drug design perspective, replacing a planar aromatic ring with a saturated, 3D cyclobutane scaffold is a key strategy for what is often termed "escaping flatland." This bioisosteric substitution increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor frequently correlated with higher clinical success rates due to improved solubility and reduced metabolic liability.[1][8]
Mechanisms: How Cyclobutane Enhances Binding Affinity
The incorporation of a cyclobutane ring into a molecule can enhance binding affinity through several distinct, often synergistic, mechanisms.
Conformational Restriction and Entropy
One of the most significant advantages of the cyclobutane scaffold is its ability to confer conformational rigidity.[2][9] Flexible molecules, such as those with acyclic alkyl linkers, can adopt a multitude of conformations in solution. Upon binding to a target, this flexibility is lost, resulting in a significant entropic penalty that weakens the binding affinity. By "locking" a linker into a more defined geometry, the cyclobutane ring pre-organizes the molecule into a bioactive conformation, thereby minimizing the entropic cost of binding.[5] This rigidification has been shown to enhance both binding affinity and cellular permeability.[5]
Enhanced 3D Complementarity and Hydrophobic Interactions
The puckered, three-dimensional nature of the cyclobutane ring offers superior spatial complementarity to the often-intricate binding pockets of proteins when compared to flat aromatic systems.[1][8] This improved shape-fit can lead to more extensive and favorable van der Waals contacts, which are crucial contributors to overall binding energy.[1] Furthermore, the cyclobutyl group itself is adept at filling small, unoccupied hydrophobic pockets within a binding site, adding valuable stabilizing interactions that can significantly boost potency.[2][5]
Bioisosterism: A Validated Strategy
The cyclobutane ring is a validated bioisostere for several common chemical motifs, most notably the phenyl ring and the gem-dimethyl group.
-
Aryl Bioisostere: Replacing a phenyl ring with a cyclobutane ring can preserve the crucial exit vectors for substituents while drastically improving physicochemical properties.[8] This swap reduces planarity, often enhances aqueous solubility, and can block sites of metabolic oxidation common to electron-rich aromatic systems, leading to improved pharmacokinetic profiles without sacrificing—and sometimes even improving—binding affinity.[1][8]
-
gem-Dimethyl Isostere: A 1,1-disubstituted cyclobutane can serve as a rigid scaffold to mimic the steric bulk of a gem-dimethyl group, effectively maximizing van der Waals contacts with the target protein.[5]
Comparative Data: Cyclobutane in Action
The theoretical advantages of the cyclobutane ring are consistently borne out by experimental data across a wide range of biological targets. The following table summarizes key findings where the introduction of a cyclobutane moiety led to significant improvements in binding affinity or overall drug-like properties.
| Target Protein | Parent Compound/Motif | Cyclobutane Analogue | Binding Affinity (IC₅₀/Kᵢ) | Key Finding & Reference |
| AKT Kinase | Imidazo[4,5-b]pyridine core | ARQ 092 (contains cyclobutyl group) | AKT1: 4.7 nM | The cyclobutyl group filled a key hydrophobic pocket, contributing to high pan-AKT enzymatic potency.[5] |
| PDE2 | Phenyl-linked lead | Cyclopropane-stabilized lead | 50-fold increase in affinity | While this example used cyclopropane, it highlights the principle of conformational stabilization. Cyclobutane is used for similar purposes.[5] |
| JAK1 | Flexible diamine linker | cis-1,3-cyclobutane diamine linker | Low nanomolar potency | The puckered cyclobutane ring optimally positioned a sulphonamide NH to form crucial hydrogen bonds, leading to high potency and selectivity.[9] |
| Cathepsin B | Valine-containing linker | Cyclobutyl-containing linker | Greater selectivity over other enzymes | The cyclobutyl moiety demonstrated a better fit in the hydrophobic binding pocket, enhancing selectivity for the target enzyme.[1] |
| RORγt | Flexible n-butanoic acid | cis-cyclobutane acetic acid (TAK-828F) | Improved potency | Replacing the flexible acid chain with a rigid cyclobutane scaffold improved the orientation of the carboxylic acid group, enhancing interactions in the binding site.[10] |
| IDH1 | Cyclohexyl amine lead | 3,3-difluorocyclobutanyl amine (Ivosidenib) | Potent and selective (Kᵢ < 10 nM) | Replacing the metabolically labile cyclohexane with a difluorocyclobutane ring significantly improved metabolic stability while maintaining high potency.[10] |
Experimental Guide: Quantifying Binding Affinity
Accurate assessment of binding affinity is crucial for validating the impact of structural modifications. Below are detailed protocols for two widely used, robust methods for determining binding constants.
Experimental Workflow Overview
Protocol 1: Competitive Radioligand Binding Assay
This method measures the ability of a test compound (the "competitor") to displace a known radiolabeled ligand from a target receptor. It is a highly sensitive and well-established technique.[11]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and calculate the inhibition constant (Kᵢ) of a test compound.
Materials:
-
Target receptor source (e.g., cell membranes, purified protein)
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity (Kₐ)
-
Unlabeled test compound (cyclobutane analogue)
-
Assay buffer (specific to the target system)
-
Glass fiber filters
-
Scintillation fluid and liquid scintillation counter
Methodology:
-
Preparation: Prepare serial dilutions of the unlabeled test compound in the assay buffer.
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or near its Kₐ), and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate the mixture for a sufficient time at a constant temperature (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.[12]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the resulting dose-response curve using non-linear regression (sigmoidal dose-response model) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its dissociation constant.[8]
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technology that measures real-time binding interactions between two molecules, providing both kinetic (on- and off-rates) and affinity data.[13][14]
Objective: To determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kₐ) of a test compound.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, NTA)
-
Purified target protein (the "ligand")
-
Test compound (the "analyte")
-
Immobilization buffers (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Ligand Immobilization: Covalently immobilize the purified target protein onto the surface of the sensor chip according to the manufacturer's protocol (e.g., via amine coupling). A reference flow cell should be prepared (activated and blocked) to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of precise dilutions of the test compound (analyte) in running buffer.
-
Association Phase: Inject the analyte solution at a constant flow rate over the ligand and reference surfaces. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU) signal.
-
Dissociation Phase: Replace the analyte solution with a flow of fresh running buffer. The dissociation of the analyte from the ligand is monitored as a decrease in the RU signal over time.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte from the ligand surface, preparing it for the next injection cycle.
-
Data Analysis:
-
The collected sensorgrams (RU vs. time) are double-referenced by subtracting the signal from the reference flow cell and a "zero-concentration" analyte injection.
-
Simultaneously fit the association and dissociation curves from the entire analyte concentration series to a suitable binding model (e.g., 1:1 Langmuir binding).
-
This fitting process directly yields the kinetic rate constants kₐ (on-rate) and kₔ (off-rate).
-
The equilibrium dissociation constant (Kₐ) is then calculated as the ratio of the rate constants: Kₐ = kₔ / kₐ .[12] A smaller Kₐ value indicates a higher binding affinity.
-
Conclusion: A Cornerstone of Modern Scaffold Design
The strategic incorporation of the cyclobutane ring is a validated and highly effective approach in modern medicinal chemistry for enhancing target binding affinity and improving overall drug-like properties.[8] By providing conformational restriction, the cyclobutane motif minimizes the entropic penalty of binding, a fundamental thermodynamic hurdle.[5] Its inherent three-dimensionality allows for superior shape complementarity within protein binding sites, leading to more extensive and favorable interactions.[1] When employed as a bioisostere for planar aromatic rings, it simultaneously addresses common liabilities such as poor solubility and metabolic instability.[8] While the synthesis of substituted cyclobutanes has historically been challenging, modern synthetic methods have made this valuable scaffold more accessible than ever.[15][16] For researchers aiming to optimize lead compounds, the cyclobutane ring represents not just an incremental improvement, but a strategic asset for creating potent, selective, and successful drug candidates.
References
-
Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]
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Scott, J. S., & Jones, A. M. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Future Medicinal Chemistry, 9(12), 1403-1420. Available at: [Link]
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Radboud Repository. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]
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PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Available at: [Link]
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Bentham Science. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 6, 65-73. Available at: [Link]
-
Wiley Online Library. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]
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ACS Publications. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. Available at: [Link]
-
MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11), 2533. Available at: [Link]
-
Wiley Online Library. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(45), e202201112. Available at: [Link]
-
Creative Biolabs. (n.d.). Target Binding Affinity Measurement. Available at: [Link]
-
ResearchGate. (2024). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. Available at: [Link]
-
RSC Publishing. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Available at: [Link]
-
ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]
-
NIH National Library of Medicine. (2018). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1823, 1-22. Available at: [Link]
-
Semantic Scholar. (1992). Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Eurofins Discovery. (n.d.). Target Binding Characterization. Available at: [Link]
-
RSC Publishing. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available at: [Link]
-
ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]
-
Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. Available at: [Link]
-
Chemistry LibreTexts. (2024). Conformations of Cycloalkanes. Available at: [Link]
-
Synfacts. (2023). New sp³-Rich Isosteres of the Phenyl Ring with Enhanced Physicochemical Properties. Synfacts, 19(09), 0938. Available at: [Link]
-
Figshare. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2026). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. Preprint. Available at: [Link]
-
Quora. (2022). What is the most stable conformer for cyclobutane?. Available at: [Link]
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Safety Operating Guide
3-((Benzyloxy)methyl)cyclobutanecarboxylic acid proper disposal procedures
Executive Summary: Operational Directive
Immediate Action Required: Treat 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid as a Combustible, Corrosive Organic Waste with a Peroxide Formation Potential .[1][2]
Do not dispose of this compound down the drain.[2][3][4] Do not mix with oxidizing acids (e.g., Nitric Acid) or strong bases.[2] The presence of the cyclobutane ring introduces significant strain energy (
Disposal Stream: High-BTU Incineration (RCRA Stream D001/Chemical Waste).[1][2]
Hazard Characterization & Technical Rationale
To ensure safe handling, we must deconstruct the molecule into its functional pharmacophores.[2] Each moiety dictates a specific safety protocol.[2][3][4][5][6][7]
| Functional Moiety | Hazard Class | Mechanism of Risk | Operational Implication |
| Carboxylic Acid | Corrosive / Irritant | Proton donation ( | Segregate from Bases: Mixing with caustic waste releases heat, potentially volatilizing solvents.[2] |
| Benzyl Ether | Peroxide Former (Class D) | Auto-oxidation of the benzylic carbon-hydrogen bond to form hydroperoxides.[1][2] | Test before Storage: If the container is old or crystals are visible, test for peroxides.[2][8] Do not distill to dryness.[2] |
| Cyclobutane Ring | High Energy Scaffold | Ring strain releases excess energy upon bond rupture/combustion.[2] | Incineration Control: Requires high-temperature incineration.[2] Do not subject to mechanical shock if peroxides are suspected.[2] |
Pre-Disposal Assessment Protocol
Before moving the container to the central waste area, you must validate the stability of the material. This is a self-validating system to prevent explosions in waste drums.[2]
Step 1: Visual Inspection[1][2]
-
Liquids/Oils: Check for stratification or cloudiness.[2]
-
Solids: Check for crystal formation around the cap threads (indicative of peroxide crystallization).[1][2][9]
-
Critical: If crystals are observed on the cap, DO NOT OPEN .[2][8][10] Contact EHS/Bomb Squad immediately.
Step 2: Peroxide Quantification (Quantofix® or Starch-Iodide)
Because this molecule contains a benzyl ether, it is a candidate for auto-oxidation.[1][2]
-
< 20 ppm: Safe for standard disposal.[2]
-
20 – 100 ppm: Treat with reducing agent (e.g., Ferrous Sulfate) before disposal.[1][2]
Step 3: pH Verification
-
Confirm acidic nature (pH < 4).[1][2] This ensures it is not inadvertently mixed with Cyanide or Sulfide waste streams (which release toxic gas at low pH).[1][2]
Disposal Workflow (Decision Matrix)
The following logic flow ensures the material ends up in the correct RCRA-compliant stream.
Figure 1: Decision matrix for the disposal of benzyl-ether containing acids.[1][2]
Operational Procedures
A. Segregation (The "Do Not Mix" List)
Store and dispose of this chemical in Stream C (Organic Acids) .[1][2]
-
INCOMPATIBLE: Nitric Acid (Risk of violent nitration of the benzyl ring).[1][2]
-
INCOMPATIBLE: Sodium Hydroxide/Bases (Exothermic reaction).[1][2]
-
INCOMPATIBLE: Oxidizers (Permanganates, Perchlorates).[1][2]
B. Containerization & Labeling
-
Vessel: Use High-Density Polyethylene (HDPE) or Amber Glass.[1][2] Avoid metal containers if the acid is wet/aqueous to prevent corrosion.[2]
-
Labeling:
C. Spill Response (Emergency)
If a spill occurs (< 1 Liter):
-
Isolate: Evacuate the immediate area.
-
PPE: Nitrile gloves (double gloved), safety goggles, lab coat.[2]
-
Neutralize: Apply a weak base (Sodium Carbonate or Sodium Bicarbonate) to the spill.[2] Wait for bubbling (
evolution) to cease. -
Absorb: Use vermiculite or clay absorbent.[2]
-
Collect: Sweep into a disposable container. Label as "Hazardous Waste - Debris."[2]
Regulatory & Compliance Context
-
RCRA (USA): This material is not typically P-listed or U-listed.[1][2] It is classified by characteristic. If it is a liquid with a flashpoint
, it is D001 (Ignitable).[1][2] If not, it is general chemical waste.[2] -
EPA Waste Code: Likely D001 (if in flammable solvent) or Non-Regulated Chemical Waste (if solid), but must be incinerated due to toxicity/irritant potential.[1][2]
-
Combustion Engineering: The cyclobutane ring strain requires incineration facilities to manage feed rates to prevent temperature spikes in the combustion chamber.[2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] EPA.gov.[2] [Link][1][2]
-
American Chemical Society. (2023).[2] Chemical Safety: Peroxide Formers.[2][9][11][12] ACS.org.[2] [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[2] [Link][1][2]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
